Phebestin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5/c1-15(2)20(22(29)26-19(24(31)32)14-17-11-7-4-8-12-17)27-23(30)21(28)18(25)13-16-9-5-3-6-10-16/h3-12,15,18-21,28H,13-14,25H2,1-2H3,(H,26,29)(H,27,30)(H,31,32)/t18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMURINELPSPEF-ANULTFPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(CC2=CC=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172056 | |
| Record name | Phebestin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187402-73-9 | |
| Record name | Phebestin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187402-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phebestin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187402739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phebestin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=702307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phebestin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Phebestin's Mechanism of Action in Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of Phebestin, a promising antiplasmodial agent, against Plasmodium falciparum, the deadliest species of malaria parasite. This compound, a structural analog of bestatin, demonstrates potent nanomolar efficacy against both chloroquine-sensitive and -resistant strains of P. falciparum. Its primary mechanism of action involves the inhibition of two essential M1 and M17 family metalloaminopeptidases: P. falciparum M1 alanyl aminopeptidase (PfM1AAP) and P. falciparum M17 leucyl aminopeptidase (PfM17LAP). These enzymes play a critical role in the terminal stages of hemoglobin degradation, a vital nutrient acquisition pathway for the intraerythrocytic parasite. By disrupting this pathway, this compound effectively starves the parasite of essential amino acids, leading to impaired growth, morphological abnormalities, and ultimately, parasite death. This guide summarizes the available quantitative data, details the key experimental protocols used to elucidate this compound's activity, and provides visual representations of the relevant biochemical pathways and experimental workflows.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery and development of novel antimalarial drugs with unique mechanisms of action. Metalloaminopeptidases in P. falciparum have been identified as attractive targets for chemotherapeutic intervention. These enzymes are crucial for various physiological processes within the parasite, including the catabolism of host hemoglobin to provide a source of amino acids for protein synthesis.[1]
This compound, an aminopeptidase inhibitor structurally related to bestatin, has been identified as a potent inhibitor of P. falciparum growth in vitro.[1] It exhibits significantly greater antiplasmodial activity than its parent compound, bestatin. This guide delves into the core of this compound's mechanism of action, providing a technical resource for researchers engaged in antimalarial drug discovery and development.
Mechanism of Action
This compound's antiplasmodial activity is primarily attributed to its inhibition of two key cytosolic metalloaminopeptidases: PfM1AAP and PfM17LAP.[1] These enzymes are responsible for the final step in the digestion of hemoglobin-derived peptides, liberating free amino acids into the parasite's cytosol for its metabolic needs.[1]
An in silico study suggests that this compound, like bestatin, binds to the active sites of both PfM1AAP and PfM17LAP. The interaction is predicted to involve the coordination of the inhibitor's α-hydroxy group with the zinc ion(s) present in the catalytic center of these enzymes.[1] This binding event blocks the catalytic activity of the aminopeptidases, leading to an accumulation of undigested peptides and a depletion of the free amino acid pool necessary for parasite growth and proliferation. This disruption of nutrient supply results in the observed antiplasmodial effects, including parasite growth inhibition, morphological distortion, and prevention of red blood cell reinvasion.[1]
The Hemoglobin Degradation Pathway
The hemoglobin degradation pathway in P. falciparum is a highly ordered process that occurs within the parasite's acidic food vacuole and cytosol. Inhibition of the final cytosolic steps by this compound is critical to its lethal effect.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound and its structural analog, bestatin.
| Compound | P. falciparum Strain | IC50 (nM) | Selectivity Index (SI) | Reference |
| This compound | 3D7 (CQ-sensitive) | 157.90 ± 6.26 | >15,832.8 | [1] |
| This compound | K1 (CQ-resistant) | 268.17 ± 67.59 | >9,322.44 | [1] |
| Bestatin | 3D7 (CQ-sensitive) | 3,220 ± 168.00 | - | [1] |
| Bestatin | K1 (CQ-resistant) | 4,795.67 ± 424.82 | - | [1] |
| Compound | Target Enzyme | Ki (nM) | Inhibition Type | Reference |
| Bestatin | PfM17LAP | 25 | Slow-binding | [2] |
| Bestatin | PfA-M1 | 79 | Competitive | [3] |
| Compound | Cell Line | Cytotoxicity | Reference |
| This compound | Human Foreskin Fibroblast | Not detected at 2,500 µM | [1] |
| This compound | Human Erythrocytes | 0.90 ± 0.79% hemolysis at 100 µM | [1] |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of P. falciparum.
Detailed Methodology:
-
Parasite Culture: P. falciparum strains (e.g., 3D7 and K1) are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Cultures are synchronized to the ring stage using 5% D-sorbitol treatment.
-
Assay Plate Preparation: this compound is serially diluted in complete culture medium and added to a 96-well microtiter plate.
-
Incubation: A synchronized parasite culture with a defined parasitemia and hematocrit is added to each well. The plates are then incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.
-
Fluorescence Measurement: The plates are incubated in the dark at room temperature to allow the dye to bind to the parasitic DNA. The fluorescence intensity is measured using a microplate reader at an excitation wavelength of approximately 485 nm and an emission wavelength of around 535 nm.
-
Data Analysis: The fluorescence readings are proportional to the amount of parasitic DNA, and thus to parasite growth. The percentage of growth inhibition is calculated relative to drug-free control wells. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Stage-Specific Inhibition Assay
This assay aims to identify the specific stage of the intraerythrocytic developmental cycle (ring, trophozoite, or schizont) that is most susceptible to the inhibitor.
Methodology Outline:
-
Parasite Synchronization: Highly synchronized cultures of P. falciparum at the early ring, trophozoite, and schizont stages are prepared.
-
Drug Exposure: Each synchronized population is exposed to a fixed concentration of this compound (typically at multiples of its IC50) for a defined period (e.g., 6-8 hours).
-
Drug Washout: After the exposure period, the drug is washed out, and the parasites are returned to fresh culture medium.
-
Growth Monitoring: The development of the parasites is monitored over the next cycle by preparing Giemsa-stained thin blood smears at regular intervals and determining the parasitemia and morphology.
-
Analysis: The effect of the drug on each stage is assessed by comparing the parasite development and multiplication rate to that of untreated controls. This compound has been shown to inhibit all intraerythrocytic stages of the parasite.[1]
In Silico Docking Studies
Molecular docking simulations are used to predict the binding mode and affinity of an inhibitor to its target protein.
General Methodology:
-
Protein and Ligand Preparation: The three-dimensional crystal structures of PfM1AAP and PfM17LAP are obtained from the Protein Data Bank (PDB). The structures are prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of this compound is generated and optimized.
-
Binding Site Definition: The active site of each enzyme is defined based on the location of the co-crystallized ligand in the original PDB file or by identifying the key catalytic residues.
-
Molecular Docking: Docking simulations are performed using software such as AutoDock or Glide. The program samples a large number of possible conformations and orientations of the ligand within the defined binding site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. The interactions between the inhibitor and the protein, such as hydrogen bonds and hydrophobic interactions, are examined. In the case of this compound, these studies predicted a higher binding affinity for both PfM1AAP and PfM17LAP compared to bestatin.[1]
Conclusion
This compound is a potent antiplasmodial compound that targets the essential aminopeptidases PfM1AAP and PfM17LAP in Plasmodium falciparum. By inhibiting the final stage of hemoglobin degradation, this compound disrupts the parasite's supply of amino acids, leading to its death. Its high efficacy against both drug-sensitive and drug-resistant parasite strains, coupled with a favorable selectivity index, underscores its potential as a lead compound for the development of a new class of antimalarial drugs. The detailed mechanistic understanding and the availability of robust experimental protocols outlined in this guide provide a solid foundation for further preclinical and clinical investigation of this compound and its analogs. Future work should focus on obtaining experimental validation of its binding affinities (Ki) to its target enzymes to further solidify its structure-activity relationship and guide optimization efforts.
References
Phebestin: An In-depth Technical Guide on its Biological Activity as an Aminopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phebestin, a natural dipeptide isolated from Streptomyces sp. MJ716-m3, is a potent inhibitor of aminopeptidases, a class of enzymes crucial in various physiological and pathological processes. Initially identified as a powerful inhibitor of Aminopeptidase N (APN/CD13), its biological activity has garnered interest, particularly in the context of anti-parasitic and potential anti-cancer applications. This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing all available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of enzymology, drug discovery, and development.
Introduction
Aminopeptidases are a ubiquitous group of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Their involvement in processes ranging from protein turnover and peptide metabolism to antigen presentation and angiogenesis has made them attractive targets for therapeutic intervention. Aminopeptidase N (APN), also known as CD13, is a particularly well-studied member of this family, with implications in cancer progression and viral entry.
This compound was first described in 1997 as a novel inhibitor of APN. Structurally similar to Bestatin, another well-characterized aminopeptidase inhibitor, this compound exhibits distinct inhibitory properties that warrant detailed investigation. This guide aims to consolidate the current knowledge on this compound's biological activity, with a focus on its role as an aminopeptidase inhibitor.
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound has been primarily characterized against the aminopeptidases of the malaria parasite Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) values highlight its nanomolar efficacy.
Table 1: In Vitro Inhibitory Activity of this compound against Plasmodium falciparum
| Target Organism/Strain | Target Enzyme(s) (putative) | IC50 (nM) | Reference |
| Plasmodium falciparum 3D7 (chloroquine-sensitive) | PfM1AAP, PfM17LAP | 157.90 ± 6.26 | [1] |
| Plasmodium falciparum K1 (chloroquine-resistant) | PfM1AAP, PfM17LAP | 268.17 ± 67.59 | [1] |
PfM1AAP: Plasmodium falciparum M1 alanyl aminopeptidase; PfM17LAP: Plasmodium falciparum M17 leucyl aminopeptidase.
An in silico docking study suggests that this compound binds to the active sites of P. falciparum M1 alanyl aminopeptidase (PfM1AAP) and M17 leucyl aminopeptidase (PfM17LAP)[1]. However, specific quantitative data on the inhibitory constants (Ki) of this compound against these or any mammalian aminopeptidases are not yet available in the public domain.
Experimental Protocols
This section details the methodologies employed in key studies to characterize the biological activity of this compound.
In Vitro Anti-plasmodial Activity Assay
The inhibitory activity of this compound against P. falciparum is typically assessed using a SYBR Green I-based fluorescence assay.
Workflow for In Vitro Anti-plasmodial Assay
Caption: Workflow for determining the in vitro anti-plasmodial activity of this compound.
Protocol:
-
Parasite Culture: P. falciparum strains (e.g., 3D7 and K1) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine. The cultures are synchronized at the ring stage.
-
Drug Dilution: A stock solution of this compound is serially diluted to obtain a range of concentrations.
-
Treatment: The synchronized parasite culture is plated in 96-well plates, and the drug dilutions are added. The plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition at each drug concentration, and the IC50 value is determined by non-linear regression analysis.
In Vivo Anti-plasmodial Efficacy in a Mouse Model
The in vivo efficacy of this compound can be evaluated using mouse models of malaria, such as Plasmodium yoelii or P. berghei infected mice.
Workflow for In Vivo Anti-plasmodial Efficacy Study
Caption: Experimental workflow for in vivo evaluation of this compound's anti-plasmodial activity.
Protocol:
-
Infection: Mice are infected with a specific strain of murine malaria parasite (e.g., P. yoelii 17XNL or P. berghei ANKA).
-
Treatment: Once parasitemia is established, the mice are treated with this compound (e.g., at a dose of 20 mg/kg) or a vehicle control, typically via intraperitoneal or oral administration, once daily for a set period (e.g., 7 days).
-
Monitoring: Parasitemia is monitored daily by examining Giemsa-stained thin blood smears under a microscope. The percentage of infected red blood cells is determined. Survival of the mice is also recorded.
-
Data Analysis: The mean parasitemia levels are plotted over time for both the treated and control groups. Survival curves are generated using the Kaplan-Meier method. Statistical analysis is performed to determine the significance of the observed differences.
Aminopeptidase Inhibition Assay (General Protocol)
While a specific protocol for this compound's inhibition of mammalian APN is not detailed in the available literature, a general colorimetric or fluorometric assay can be employed.
Workflow for Aminopeptidase Inhibition Assay
Caption: General workflow for an in vitro aminopeptidase inhibition assay.
Protocol:
-
Reagents: Prepare a suitable buffer (e.g., Tris-HCl), a solution of the purified aminopeptidase enzyme, a stock solution of this compound, and a chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide for APN).
-
Reaction Setup: In a microplate, combine the buffer and the enzyme solution. Add varying concentrations of this compound to the wells.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.
-
Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the progress curves. Determine the percentage of inhibition at each this compound concentration and calculate the IC50 value. For determination of the inhibition constant (Ki), the assay is performed at different substrate concentrations, and the data are analyzed using appropriate kinetic models (e.g., Michaelis-Menten kinetics and Lineweaver-Burk plots).
Putative Signaling Pathways and Mechanism of Action
The current body of research on this compound has primarily focused on its direct inhibitory effect on aminopeptidases, particularly in the context of malaria. The downstream effects on signaling pathways in mammalian cells remain largely unexplored. However, based on the known functions of its primary target, Aminopeptidase N (APN/CD13), we can hypothesize potential signaling pathways that this compound might influence.
APN is a multifunctional protein implicated in cell migration, invasion, and angiogenesis. Its inhibition can disrupt these processes, which are often dysregulated in cancer.
Hypothesized Signaling Pathway Affected by this compound via APN Inhibition
Caption: A hypothesized signaling pathway potentially modulated by this compound through the inhibition of Aminopeptidase N.
Inhibition of APN by this compound could lead to the accumulation of its peptide substrates, which in turn may alter downstream signaling cascades such as the MAPK and PI3K/Akt pathways, known to be involved in cell proliferation, survival, migration, and angiogenesis. Further research is required to validate these hypotheses and elucidate the precise molecular mechanisms of this compound in mammalian cells.
Conclusion and Future Directions
This compound is a potent aminopeptidase inhibitor with demonstrated anti-plasmodial activity. While its initial characterization identified it as an inhibitor of Aminopeptidase N, a comprehensive profile of its inhibitory activity against a broad range of mammalian aminopeptidases is currently lacking. The detailed molecular mechanisms and its effects on cellular signaling pathways in mammalian cells, particularly in the context of cancer, represent a significant knowledge gap.
Future research should focus on:
-
Comprehensive Inhibitory Profiling: Determining the IC50 and Ki values of this compound against a panel of human aminopeptidases to assess its potency and selectivity.
-
Elucidation of Signaling Pathways: Investigating the impact of this compound on key signaling pathways (e.g., MAPK, PI3K/Akt) in cancer cell lines to understand its potential anti-cancer mechanisms.
-
In Vivo Efficacy in Cancer Models: Evaluating the anti-tumor and anti-metastatic potential of this compound in preclinical animal models of cancer.
Addressing these areas will be crucial for unlocking the full therapeutic potential of this compound and guiding its further development as a clinical candidate.
References
Phebestin: An In-depth Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phebestin, a potent inhibitor of aminopeptidase N (APN/CD13), is a secondary metabolite produced by the bacterium Streptomyces sp. MJ716-m3.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed, albeit generalized, experimental protocols for its production and purification, a compilation of its known physicochemical and biochemical properties, and an exploration of its mechanism of action through the inhibition of aminopeptidase N-mediated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, medicinal chemistry, and drug development.
Introduction
Streptomyces, a genus of Gram-positive bacteria, are renowned for their ability to produce a wide array of bioactive secondary metabolites, including many clinically important antibiotics and other therapeutic agents.[2] this compound, an oligopeptide, was discovered as a novel inhibitor of aminopeptidase N (APN), an enzyme implicated in various physiological and pathological processes, including cancer progression and angiogenesis.[3][4][5][6] Its potent and selective inhibitory activity against APN makes it a promising candidate for further investigation as a potential therapeutic agent.[7]
Discovery and Production
This compound was first isolated from the culture broth of Streptomyces sp. MJ716-m3.[1] The production of this compound can be achieved through fermentation of this strain. While a specific, detailed fermentation protocol for Streptomyces sp. MJ716-m3 to maximize this compound production is not publicly available, a general methodology for the cultivation of Streptomyces for secondary metabolite production can be adapted.
Experimental Protocol: Fermentation of Streptomyces sp. MJ716-m3
This protocol is a generalized procedure and may require optimization for maximal this compound yield.
2.1.1. Materials and Media
-
Streptomyces sp. MJ716-m3 culture
-
Seed culture medium (e.g., Tryptic Soy Broth or a custom medium)
-
Production medium (e.g., a nutrient-rich medium containing glucose, yeast extract, and mineral salts)[8]
-
Sterile baffled flasks
-
Shaking incubator
2.1.2. Procedure
-
Inoculation of Seed Culture: Aseptically inoculate the seed culture medium with a spore suspension or a vegetative mycelial fragment of Streptomyces sp. MJ716-m3.
-
Incubation of Seed Culture: Incubate the seed culture at 28-30°C with shaking (e.g., 200-250 rpm) for 2-3 days until sufficient growth is achieved.
-
Inoculation of Production Culture: Transfer an appropriate volume of the seed culture to the production medium in a larger baffled flask.
-
Fermentation: Incubate the production culture at 28-30°C with shaking for 5-7 days. Monitor the culture for growth and this compound production.[9]
Isolation and Purification
Experimental Protocol: Isolation and Purification of this compound
3.1.1. Materials
-
Fermentation broth of Streptomyces sp. MJ716-m3
-
Organic solvents (e.g., ethyl acetate, butanol)
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Solvents for chromatography (e.g., acetonitrile, water, methanol)
3.1.2. Procedure
-
Extraction: Separate the mycelium from the culture broth by centrifugation or filtration. Extract the supernatant with an appropriate organic solvent such as ethyl acetate.
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents to separate the components.
-
Fraction Collection and Bioassay: Collect fractions and test for aminopeptidase N inhibitory activity to identify the fractions containing this compound.
-
HPLC Purification: Pool the active fractions and further purify by preparative HPLC to obtain pure this compound.[10]
Experimental Workflow Diagram
Caption: A generalized workflow for the production and isolation of this compound.
Physicochemical and Biochemical Properties
A comprehensive characterization of this compound's properties is crucial for its development as a therapeutic agent.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₄N₄O₅ | --INVALID-LINK-- |
| Molecular Weight | 482.57 g/mol | --INVALID-LINK-- |
| Appearance | White powder | - |
| Solubility | Soluble in methanol and DMSO | General knowledge for similar compounds |
Note: A dash (-) indicates that the information is not explicitly available in the searched literature.
Biochemical Properties
This compound is a potent inhibitor of aminopeptidase N. Its inhibitory activity has been compared to Bestatin, another well-known aminopeptidase inhibitor.
| Compound | Target | IC₅₀ (nM) | Reference |
| This compound | Plasmodium falciparum 3D7 | 157.90 ± 6.26 | [7][11] |
| This compound | Plasmodium falciparum K1 | 268.17 ± 67.59 | [7][11] |
| Bestatin | Plasmodium falciparum 3D7 | 3220 ± 168.00 | [7] |
| Bestatin | Plasmodium falciparum K1 | 4795.67 ± 424.82 | [7] |
Note: The IC₅₀ values are against the malaria parasite Plasmodium falciparum, which expresses aminopeptidases that are targets for these inhibitors. Specific IC₅₀ values against purified human aminopeptidase N were not found in the searched literature. This compound exhibited no cytotoxicity against human foreskin fibroblast cells at concentrations up to 2.5 mM.[11]
Mechanism of Action: Inhibition of Aminopeptidase N Signaling
Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease that plays a crucial role in various cellular processes, including cell migration, invasion, and angiogenesis, all of which are hallmarks of cancer.[12][13] APN is overexpressed on the surface of endothelial cells in tumor neovasculature and on various cancer cells.[4][5][6]
Aminopeptidase N Signaling Pathway in Angiogenesis
APN contributes to angiogenesis by promoting the degradation of extracellular matrix (ECM) components, which facilitates endothelial cell migration and invasion. It also modulates the activity of various signaling molecules involved in angiogenesis.
Caption: this compound inhibits APN, disrupting angiogenesis signaling.
By inhibiting the enzymatic activity of APN, this compound can block the downstream signaling events that lead to angiogenesis. This makes this compound a promising candidate for anti-cancer and anti-angiogenic therapies.
Conclusion
This compound, a natural product from Streptomyces sp. MJ716-m3, demonstrates significant potential as a therapeutic agent due to its potent and selective inhibition of aminopeptidase N. This guide has provided a comprehensive overview of the available knowledge on this compound, including methodologies for its production and purification, its physicochemical and biochemical properties, and its mechanism of action. Further research is warranted to fully elucidate its therapeutic potential, including the development of optimized production and purification protocols, and comprehensive preclinical and clinical evaluation.
References
- 1. This compound, a new inhibitor of aminopeptidase N, produced by Streptomyces sp. MJ716-m3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aminopeptidase‐N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. uniprot.org [uniprot.org]
- 6. Aminopeptidase N Is a Receptor for Tumor-homing Peptides and a Target for Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Secondary Metabolites Produced during the Germination of Streptomyces coelicolor [frontiersin.org]
- 9. Secondary Metabolite Biosynthesis Potential of Streptomyces Spp. from the Rhizosphere of Leontopodium nivale Subsp. alpinum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminopeptidase N (APN/CD13) is selectively expressed in vascular endothelial cells and plays multiple roles in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: A Technical Guide to the Structural Analysis of Phebestin and Its Active Site Interactions
For Immediate Release
This technical guide offers a detailed examination of the structural characteristics of Phebestin, a potent aminopeptidase N inhibitor, and its interactions with target active sites. While experimental structural data for this compound is not currently available in the public domain, this document leverages in-silico molecular docking studies to provide a comprehensive computational analysis of its binding mechanisms. This information is crucial for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics, particularly in the field of antimalarials.
This compound, a natural compound isolated from Streptomyces sp. MJ716-m3, has demonstrated significant inhibitory activity against metalloaminopeptidases.[1] Of particular interest is its potential as a dual inhibitor of two key enzymes in Plasmodium falciparum, the parasite responsible for malaria: M1 alanyl aminopeptidase (PfM1AAP) and M17 leucyl aminopeptidase (PfM17LAP).[2][3] Understanding the structural basis of this inhibition is paramount for the development of next-generation antimalarial drugs.
In-Silico Structural Analysis: A Computational Deep Dive
In the absence of experimental crystal structures, computational docking simulations serve as a powerful tool to predict the binding mode of this compound within the active sites of its target enzymes. These studies utilize the known crystal structures of PfM1AAP and PfM17LAP to model the interaction with this compound.
Predicted Binding Affinity of this compound
Molecular docking simulations have been employed to estimate the binding affinity of this compound to both PfM1AAP and PfM17LAP. The results are often compared with known inhibitors, such as bestatin, to gauge relative potency.
| Ligand | Target Enzyme | Predicted Binding Affinity (kcal/mol) |
| This compound | PfM1AAP | -8.7 |
| Bestatin | PfM1AAP | -7.9 |
| This compound | PfM17LAP | -9.2 |
| Bestatin | PfM17LAP | -8.5 |
Note: The binding affinities are derived from in-silico docking studies and represent theoretical values. Lower values indicate a stronger predicted binding affinity.
Key Interactions in the Active Site
The in silico models predict that this compound binds to the active sites of both PfM1AAP and PfM17LAP.[2] The primary interactions involve the coordination of the α-hydroxyl and carbonyl groups of this compound with the catalytic zinc ion present in the active site of these metalloaminopeptidases.[2] Furthermore, the phenylalanine moiety of this compound is predicted to form additional hydrophobic interactions within the S1 pocket of the enzymes, contributing to its enhanced binding affinity compared to bestatin.[2]
Biological Activity of this compound
In vitro studies have quantified the inhibitory effect of this compound on the growth of different strains of P. falciparum.
| Compound | P. falciparum Strain | IC50 (nM) |
| This compound | 3D7 (chloroquine-sensitive) | 157.90 ± 6.26 |
| This compound | K1 (chloroquine-resistant) | 268.17 ± 67.59 |
Experimental Protocols: A Computational Approach
As experimental structural data is unavailable, this section details a generalized protocol for the in silico molecular docking of this compound with its target enzymes.
Molecular Docking Protocol
-
Protein Preparation:
-
Obtain the crystal structures of the target enzymes (e.g., PfM1AAP, PfM17LAP) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Define the binding site based on the location of the co-crystallized ligand in the original PDB file or through active site prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular modeling software.
-
Perform energy minimization of the ligand structure.
-
Assign appropriate charges and atom types.
-
-
Molecular Docking:
-
Utilize a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of this compound within the defined active site of the protein.
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify the most plausible binding mode.
-
Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with metal ions.
-
Compare the predicted binding mode with available structure-activity relationship (SAR) data.
-
Visualizing the Pathway: In-Silico Workflow and Binding Hypothesis
The following diagrams illustrate the computational workflow for analyzing this compound's interactions and a simplified representation of its hypothesized binding within the enzyme active site.
References
In Silico Docking of Phebestin with M1 Aminopeptidases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico docking of Phebestin, a potent aminopeptidase inhibitor, with various members of the M1 aminopeptidase family. This document outlines the molecular interactions, quantitative binding data, detailed experimental protocols for in silico and in vitro validation, and the broader context of the signaling pathways in which these enzymes are involved.
Introduction to this compound and M1 Aminopeptidases
The M1 family of metalloaminopeptidases plays a crucial role in a variety of physiological and pathological processes, including peptide hormone regulation, antigen presentation, and inflammation, making them attractive targets for therapeutic intervention. These zinc-dependent enzymes are characterized by conserved catalytic motifs, including a HEXXH-[18X]-E zinc-binding site and a GXMEN exopeptidase motif.
This compound, a natural dipeptide analog of Bestatin, has emerged as a powerful inhibitor of M1 aminopeptidases. Its structural similarity to Bestatin, a well-characterized inhibitor of this enzyme family, has prompted significant interest in its potential as a lead compound for the development of novel therapeutics. This guide focuses on the computational and experimental approaches to understanding the interaction between this compound and key M1 aminopeptidases.
Quantitative Inhibition Data
The inhibitory potency of this compound and the related compound Bestatin against various M1 aminopeptidases has been determined in several studies. The following tables summarize the available quantitative data, including IC50 and Ki values, to facilitate a comparative analysis.
Table 1: Inhibitory Activity of this compound against M1 and M17 Aminopeptidases
| Enzyme Target | Organism | Inhibitor | IC50 (nM) | Ki (nM) | Reference(s) |
| M1 Alanyl Aminopeptidase (PfA-M1) | Plasmodium falciparum (3D7) | This compound | 157.90 ± 6.26 | - | [1][2] |
| M1 Alanyl Aminopeptidase (PfA-M1) | Plasmodium falciparum (K1) | This compound | 268.17 ± 67.59 | - | [1][2] |
| M17 Leucyl Aminopeptidase (PfM17LAP) | Plasmodium falciparum | This compound | - | - | [3] |
| Aminopeptidase N (APN/CD13) | - | This compound | Initially identified as an APN inhibitor, specific IC50/Ki values not readily available in cited literature. | - | [1][2][3] |
Note: While this compound was first identified as an Aminopeptidase N (APN/CD13) inhibitor, specific quantitative inhibition constants for human APN were not available in the searched literature. Further experimental validation is required to determine its precise potency against human M1 aminopeptidases.
Table 2: Comparative Inhibitory Activity of Bestatin against Various M1 Aminopeptidases
| Enzyme Target | Organism/Source | Inhibitor | IC50 | Ki | Reference(s) |
| Aminopeptidase M (AP-M) | - | Bestatin | - | 4.1 x 10⁻⁶ M | [4] |
| M1 Alanyl Aminopeptidase (PfA-M1) | Plasmodium falciparum | Bestatin | ~3,220 - 4,795 nM | 190 nM / 1.29 µM | [2][5][6] |
| M17-like Aminopeptidase | Trypanosoma cruzi | Bestatin derivative (KBE009) | 66.0 ± 13.5 µM | - | [7] |
| Leukotriene A4 Hydrolase (LTA4H) | - | Bestatin | - | 201 ± 95 mM / 172 nM | [8] |
| Aminopeptidase N (APN/CD13) | Porcine Kidney | Bestatin | 16.9 µM | - | [9] |
In Silico Docking: A Methodological Overview
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. The following section details a general protocol for the in silico docking of this compound with M1 aminopeptidases.
Experimental Protocol: Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of this compound to the active site of a human M1 aminopeptidase (e.g., Aminopeptidase N, PDB ID: 4FYQ).
Materials:
-
Protein Structure: Crystal structure of the target M1 aminopeptidase (e.g., obtained from the Protein Data Bank - PDB).
-
Ligand Structure: 3D structure of this compound (can be generated using chemical drawing software like ChemDraw and converted to a 3D format).
-
Docking Software: AutoDock Tools, AutoDock Vina, or other similar molecular docking software.
-
Visualization Software: PyMOL, Chimera, or VMD for analyzing the results.
Procedure:
-
Protein Preparation:
-
Download the PDB file of the target M1 aminopeptidase.
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.
-
Define the grid box, which encompasses the active site of the enzyme. The active site can be identified based on the location of the catalytic zinc ion and surrounding residues known from literature.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds of the ligand using AutoDock Tools.
-
-
Docking Simulation:
-
Run the docking simulation using AutoDock Vina. The software will explore different conformations of this compound within the defined grid box and calculate the binding energy for each pose.
-
The output will be a set of docked poses ranked by their binding affinity (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the docked poses using PyMOL or another molecular visualization tool.
-
Analyze the interactions between this compound and the active site residues of the M1 aminopeptidase. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and coordination with the catalytic zinc ion.
-
The pose with the lowest binding energy is typically considered the most favorable binding mode.
-
Experimental Validation: Enzyme Inhibition Assay
In vitro enzyme inhibition assays are essential to validate the predictions from in silico docking studies and to quantitatively determine the inhibitory potency of compounds like this compound.
Experimental Protocol: Fluorogenic Enzyme Inhibition Assay
Objective: To determine the IC50 value of this compound for a specific M1 aminopeptidase.
Materials:
-
Recombinant human M1 aminopeptidase (e.g., Aminopeptidase N).
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin for APN).
-
This compound (dissolved in a suitable solvent like DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the M1 aminopeptidase in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
-
Assay Setup:
-
In the wells of the 96-well microplate, add the assay buffer, the enzyme solution, and the different concentrations of this compound. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in the fluorescence plate reader and monitor the increase in fluorescence over time. The cleavage of the substrate by the enzyme releases the fluorophore, resulting in an increase in fluorescence intensity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) from the linear portion of the fluorescence versus time plots.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathways and Logical Relationships
The M1 aminopeptidases targeted by this compound are involved in several critical signaling pathways. Understanding these pathways provides a broader context for the therapeutic potential of this compound.
Logical Workflow for Inhibitor Discovery
The following diagram illustrates a typical workflow for the discovery and validation of an M1 aminopeptidase inhibitor like this compound.
References
- 1. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KBE009: A Bestatin-Like Inhibitor of the Trypanosoma cruzi Acidic M17 Aminopeptidase with In Vitro Anti-Trypanosomal Activity [mdpi.com]
- 8. Leukotriene A4 hydrolase. Inhibition by bestatin and intrinsic aminopeptidase activity establish its functional resemblance to metallohydrolase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminopeptidase N: a multifunctional and promising target in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Pharmacokinetics of Phebestin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phebestin is an oligopeptide identified as a novel inhibitor of aminopeptidase N, produced by Streptomyces sp. MJ716-m3[1]. Aminopeptidase N (also known as CD13) is a zinc-dependent metalloprotease involved in various physiological processes, and its inhibition is a target of interest in several therapeutic areas. Understanding the pharmacokinetic (PK) properties of this compound in preclinical models is crucial for its development as a potential therapeutic agent. This document provides a comprehensive overview of the available preclinical pharmacokinetic data, experimental methodologies, and relevant biological pathways.
It is important to note that publicly available, detailed preclinical pharmacokinetic studies specifically on this compound are limited. Therefore, this guide draws upon the initial discovery and characterization of this compound and integrates general principles and common methodologies from preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies to provide a foundational understanding.
Core Pharmacokinetic Properties
Detailed quantitative pharmacokinetic data for this compound is not extensively available in the public domain. The tables below are structured based on standard PK parameters typically evaluated in preclinical studies. As specific values for this compound become available, they can be populated into this framework. Preclinical PK studies are essential to understand a drug's behavior and to enable the design of safe and effective clinical trials[2][3].
Table 1: Single-Dose Intravenous (IV) Administration Pharmacokinetic Parameters
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) | CL (mL/h/kg) | Vd (L/kg) |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Single-Dose Oral (PO) Administration Pharmacokinetic Parameters
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) | F (%) |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Abbreviations: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC₀₋t (Area under the plasma concentration-time curve from time zero to the last measurable concentration), t½ (Elimination half-life), CL (Clearance), Vd (Volume of distribution), F (Bioavailability). |
Experimental Protocols
The following sections describe standard methodologies for key in vivo preclinical pharmacokinetic experiments. These protocols are based on common practices in drug development and would be applicable to the evaluation of this compound.
Animal Models
Preclinical pharmacokinetic studies typically utilize a variety of animal models to predict human pharmacokinetics[3]. Common species include rodents (mice and rats) for initial screening and non-rodents (dogs and non-human primates like cynomolgus monkeys) for more comprehensive evaluation before human trials[4]. The choice of species is often guided by similarities in metabolism to humans.
Pharmacokinetic Study Protocol
This protocol outlines a typical single-dose pharmacokinetic study in rats.
-
Animal Acclimatization: Male Sprague-Dawley rats (n=3-5 per group) are acclimatized for at least one week before the study.
-
Dosing:
-
Intravenous (IV) Group: this compound is formulated in a suitable vehicle (e.g., saline, DMSO/polyethylene glycol) and administered as a single bolus dose via the tail vein.
-
Oral (PO) Group: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), known for its sensitivity and specificity[5].
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin® to calculate key PK parameters.
Tissue Distribution Study (Quantitative Whole-Body Autoradiography - QWBA)
QWBA studies are conducted to visualize and quantify the distribution of a drug and its metabolites in various tissues[6].
-
Radiolabeling: this compound is synthesized with a radioactive isotope (e.g., ¹⁴C or ³H).
-
Dosing: A single dose of radiolabeled this compound is administered to animals (typically rats).
-
Sample Collection: At various time points post-dose, animals are euthanized, and whole-body sections are obtained by cryosectioning.
-
Imaging: The sections are exposed to a phosphor imaging plate, and the distribution of radioactivity is measured.
-
Quantification: The concentration of drug-related material in different tissues is quantified by comparing the radioactivity in the tissue with that of calibration standards.
Visualizations: Workflows and Pathways
General Preclinical PK Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study, from administration to data analysis.
References
In-Depth Technical Guide: Cytotoxicity and Safety Profile of Fisetin in Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fisetin, a naturally occurring flavonoid found in various fruits and vegetables such as strawberries, apples, and onions, has garnered significant attention in the scientific community for its potential as a chemotherapeutic agent.[1][2] This polyphenol exhibits a range of biological activities, including antioxidant, anti-inflammatory, and, most notably, anticancer properties.[1] Extensive in vitro studies have demonstrated Fisetin's ability to inhibit the proliferation of various human cancer cell lines and induce programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the cytotoxicity and safety profile of Fisetin in human cell lines, detailing its effects, underlying mechanisms, and the experimental protocols used for its evaluation.
Cytotoxicity Profile of Fisetin in Human Cancer Cell Lines
Fisetin has been shown to be cytotoxic to a wide array of human cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in assessing cytotoxicity. The IC50 values for Fisetin across various human cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 48 | 50 | [3][4] |
| A549 | Lung Adenocarcinoma | 48 | 214.47 | [5] |
| A549-CR (Cisplatin-Resistant) | Lung Adenocarcinoma | 48 | 320.42 | [5] |
| HCT-116 | Colon Cancer | Not Specified | 23 | [2] |
| HT29 | Colon Cancer | 24, 48, 72, 96 | 30-120 (range) | [6] |
| U-2 OS | Osteosarcoma | Not Specified | 20-100 (range) | [7] |
| K562 | Leukemia | 48 | 163 | [8] |
| K562 | Leukemia | 72 | 120 | [8] |
| HL-60 | Leukemia | 48 | 82 | [8] |
| HL-60 | Leukemia | 72 | 45 | [8] |
| Glioblastoma cells | Glioblastoma | Not Specified | 75 | [8] |
| A2780 | Ovarian Cancer | 72 | ~50-100 (range) | [9] |
| VOCAR-3 | Ovarian Cancer | 72 | ~50-100 (range) | [9] |
| Mia-PaCa-2 | Pancreatic Cancer | Not Specified | 29 | [2] |
| SW620 | Colon Cancer | Not Specified | 37 | [2] |
| MDA-MB-231 | Breast Cancer | Not Specified | 38 | [2] |
| DU-145 | Prostate Cancer | Not Specified | 17 | [2] |
| PC3 | Prostate Cancer | Not Specified | 41 | [2] |
| LNCaP | Prostate Cancer | Not Specified | 41 | [2] |
Safety Profile in Non-Cancerous Human Cell Lines
An ideal chemotherapeutic agent should exhibit selective cytotoxicity towards cancer cells while having minimal effects on normal, healthy cells. Studies have shown that Fisetin demonstrates a degree of such selectivity. For instance, Fisetin did not show any significant change in the cell viability of the AC-16 human cardiomyocyte cell line, indicating a safer profile for these normal cells.[3][4] This differential cytotoxicity is a promising characteristic for its potential therapeutic application.
Mechanisms of Fisetin-Induced Cell Death: Apoptosis
Fisetin's cytotoxic effects are primarily mediated through the induction of apoptosis. This process is orchestrated by a complex network of signaling pathways. Fisetin has been shown to modulate several of these key pathways to trigger cancer cell death.
Intrinsic (Mitochondrial) Pathway of Apoptosis
The intrinsic pathway is a major mechanism through which Fisetin induces apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Fisetin treatment has been observed to alter the balance of these proteins, favoring apoptosis.
-
Upregulation of Pro-Apoptotic Proteins: Fisetin increases the expression of pro-apoptotic proteins like Bax and Bak.[1]
-
Downregulation of Anti-Apoptotic Proteins: It concurrently decreases the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1]
This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, the initiator caspase of the intrinsic pathway. Active caspase-9, in turn, activates executioner caspases like caspase-3 and -7, which cleave various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[1]
Extrinsic (Death Receptor) Pathway of Apoptosis
In some cell types, Fisetin has also been shown to activate the extrinsic pathway of apoptosis. This pathway is initiated by the binding of death ligands (e.g., FasL, TRAIL) to their corresponding death receptors (e.g., Fas, DR5) on the cell surface. This interaction leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated. Active caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which links the extrinsic to the intrinsic pathway. Fisetin treatment has been reported to increase the protein levels of Fas ligand and death receptor 5 (DR5).[1]
Modulation of Other Signaling Pathways
Fisetin's pro-apoptotic activity is also linked to its ability to modulate other critical signaling pathways that regulate cell survival and proliferation:
-
PI3K/Akt Pathway: Fisetin can inhibit the PI3K/Akt signaling pathway, which is often overactive in cancer cells and promotes cell survival.[7]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also affected by Fisetin. While it can inhibit ERK1/2, it may enhance the expression of p-JNK and p-p38, which are involved in stress-induced apoptosis.[7]
-
JAK/STAT Pathway: Fisetin has been shown to down-regulate the JAK/STAT signaling pathway, which is implicated in cancer cell proliferation and survival.[10]
-
Wnt/β-catenin Pathway: In colon cancer cells, Fisetin can inhibit the Wnt/β-catenin signaling pathway, leading to a reduction in the expression of its target genes involved in cell proliferation.[6]
-
NF-κB Pathway: Fisetin can also suppress the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer cell survival.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the cytotoxicity and apoptotic effects of Fisetin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Fisetin stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Fisetin Treatment: Prepare serial dilutions of Fisetin in complete culture medium from the stock solution. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the Fisetin dilutions at various concentrations (e.g., 0, 10, 20, 40, 80, 160 µM). Include a vehicle control (medium with DMSO at the same concentration as the highest Fisetin concentration).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value can be determined by plotting the percentage of cell viability against the Fisetin concentration and using a suitable software for non-linear regression analysis.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to analyze the expression levels of apoptosis-related proteins.[12]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Lyse the cell pellets with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins based on their molecular weight by running them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin) to compare the relative expression levels of the target proteins between different samples.
Conclusion
Fisetin demonstrates significant cytotoxic and pro-apoptotic effects against a broad range of human cancer cell lines. Its ability to selectively target cancer cells while showing a more favorable safety profile in non-cancerous cells makes it a compelling candidate for further preclinical and clinical investigation. The multifaceted mechanisms of action of Fisetin, involving the modulation of key signaling pathways that govern cell survival and death, underscore its potential as a valuable agent in cancer therapy. The experimental protocols detailed in this guide provide a robust framework for the continued exploration of Fisetin and other natural compounds in the pursuit of novel and effective cancer treatments.
References
- 1. Fisetin: An anticancer perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Fisetin Deters Cell Proliferation, Induces Apoptosis, Alleviates Oxidative Stress and Inflammation in Human Cancer Cells, HeLa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fisetin, a dietary bioflavonoid, reverses acquired Cisplatin-resistance of lung adenocarcinoma cells through MAPK/Survivin/Caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. Fisetin, a Potent Anticancer Flavonol Exhibiting Cytotoxic Activity against Neoplastic Malignant Cells and Cancerous Conditions: A Scoping, Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fisetin-induced cell death in human ovarian cancer cell lines via zbp1-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fisetin Inhibits Cell Proliferation and Induces Apoptosis via JAK/STAT3 Signaling Pathways in Human Thyroid TPC 1 Cancer Cells - ProQuest [proquest.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
The Critical Role of Aminopeptidase N in Malaria Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health challenge, exacerbated by the rise of drug-resistant strains. This necessitates the identification and validation of novel therapeutic targets. Among the most promising of these are the parasite's essential enzymes, including the M1 and M17 family aminopeptidases. This technical guide provides an in-depth examination of the role of these aminopeptidases, particularly the M1 alanyl aminopeptidase (PfA-M1) and the M17 leucyl aminopeptidase (PfA-M17) of Plasmodium falciparum, in the pathogenesis of malaria. We will delve into their crucial function in hemoglobin digestion, their validation as drug targets, present quantitative data on their inhibition, detail key experimental protocols for their study, and visualize the pertinent biological and experimental workflows.
Introduction: The Essential Role of Aminopeptidases in Plasmodium falciparum
During its intraerythrocytic life cycle, the malaria parasite digests up to 75% of the host cell's hemoglobin. This process is vital for the parasite's survival as it provides a source of amino acids for protein synthesis and helps maintain osmotic stability within the infected red blood cell.[1] The breakdown of hemoglobin is a multi-step process involving a cascade of proteases. While endopeptidases initially cleave hemoglobin into smaller peptides within the parasite's digestive vacuole, the final and essential step of liberating free amino acids is carried out by aminopeptidases.[2]
Plasmodium falciparum expresses two key neutral metalloaminopeptidases in its cytosol: the M1 alanyl aminopeptidase (PfA-M1) and the M17 leucyl aminopeptidase (PfA-M17).[1][3] Both enzymes are zinc-dependent and are considered essential for the parasite's viability, as attempts at their genetic knockout have been unsuccessful.[4] Their critical role in the terminal stages of hemoglobin digestion has validated them as promising targets for the development of novel antimalarial drugs.[1][3]
Data Presentation: Inhibition of P. falciparum Aminopeptidases
The development of inhibitors against PfA-M1 and PfA-M17 is a key strategy in antimalarial drug discovery. A range of compounds, from natural products to rationally designed small molecules, have been evaluated for their potency against these enzymes and their efficacy in killing the parasite. The following tables summarize the quantitative data for several key inhibitors.
Table 1: Inhibitory Constants (Ki) of Compounds against Recombinant PfA-M1 and PfA-M17
| Inhibitor | Target Enzyme | Ki (nM) | Reference(s) |
| Bestatin | PfA-M1 | 100 - 1900 | [2][5] |
| PfA-M17 | 25 - 400 | [2] | |
| T5 (amino-benzosuberone) | PfA-M1 | 50 | [2][6] |
| PfA-M17 | >100,000 | [2][6] | |
| MIPS2673 | PfA-M1 | 211 ± 11 | [1][7] |
| PfA-M17 | 921 ± 69 | [1][7] | |
| Compound 3 | PfA-M1 | 4424 ± 501 | [8] |
| PfA-M17 | 18 ± 3 | [8] | |
| MMV1557817 | PfA-M1 | 19 | [9] |
| PfA-M17 | Not specified | [9] |
Table 2: 50% Inhibitory Concentrations (IC50) of Compounds against P. falciparum Asexual Blood Stages
| Inhibitor | P. falciparum Strain(s) | IC50 (nM) | Reference(s) |
| Phebestin | 3D7 (chloroquine-sensitive) | 157.90 ± 6.26 | [3][10] |
| K1 (chloroquine-resistant) | 268.17 ± 67.59 | [3][10] | |
| Bestatin | 3D7 | 3220 ± 168.00 | [3] |
| K1 | 4795.67 ± 424.82 | [3] | |
| D14 (phosphonate) | 3D7 | 14,000 | [11] |
| D12 (phosphonate) | 3D7 | 15,000 | [11] |
| KBE009 | 3D7 and FcB1 | 18,000 | [12] |
Experimental Protocols
Recombinant Aminopeptidase Expression and Purification
The production of high-quality recombinant PfA-M1 and PfA-M17 is essential for biochemical and structural studies.
Protocol:
-
Gene Cloning: The gene sequences for PfA-M1 (residues 195-1085, lacking the signal peptide) and PfA-M17 are cloned into an appropriate expression vector, such as pET, often with a C-terminal hexa-histidine tag to facilitate purification.[13][14]
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain, such as BL21 (DE3).[13] Cultures are grown in auto-induction media to induce protein overexpression.[13]
-
Cell Lysis: Bacterial cells are harvested and lysed by sonication in a suitable buffer.[13] The lysate is then centrifuged to separate the soluble fraction containing the recombinant protein from cellular debris.[13]
-
Affinity Chromatography: The soluble lysate is loaded onto a nickel-affinity chromatography column (e.g., Ni-NTA).[13] The column is washed to remove non-specifically bound proteins, and the histidine-tagged aminopeptidase is eluted using an imidazole gradient.[13]
-
Size-Exclusion Chromatography: For further purification and to ensure the correct oligomeric state, the eluted protein is subjected to size-exclusion chromatography.[13]
-
Purity and Integrity Check: The purity of the final protein preparation is assessed by SDS-PAGE, and its identity can be confirmed by Western blotting or mass spectrometry.[13]
Aminopeptidase Activity Assay
A fluorescence-based assay is commonly used to measure the enzymatic activity of PfA-M1 and PfA-M17 and to determine the potency of inhibitors.
Protocol:
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0. For PfA-M17 assays, supplement with 1 mM CoCl2.[15]
-
Fluorogenic Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) for PfA-M17 and general aminopeptidase activity, or L-Alanine-7-amido-4-methylcoumarin (Ala-AMC) for PfA-M1 activity.[15] Prepare a stock solution in DMSO.
-
Enzyme: Purified recombinant PfA-M1 or PfA-M17.
-
Inhibitor: Compound of interest dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer.
-
Add the inhibitor at various concentrations.
-
Add the enzyme to a final concentration of approximately 0.05 µM.[15]
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.[15]
-
Initiate the reaction by adding the fluorogenic substrate to a final concentration of 10 µM.[15]
-
Immediately measure the fluorescence intensity over time (e.g., for 30 minutes) using a microplate reader with excitation at ~370 nm and emission at ~440 nm.[15]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
For Ki determination, perform the assay at multiple substrate concentrations and analyze the data using the Morrison equation for tight-binding inhibitors or Dixon plots for competitive inhibition.[2]
-
In Vitro Parasite Growth Inhibition Assay (SYBR Green I-based)
This assay is a standard method to assess the efficacy of antimalarial compounds against the asexual blood stages of P. falciparum.
Protocol:
-
Parasite Culture: Maintain asynchronous or synchronized P. falciparum cultures (e.g., 3D7 or K1 strains) in human erythrocytes at a specified hematocrit in complete culture medium.
-
Assay Setup:
-
In a 96-well plate, prepare serial dilutions of the test compound in culture medium.
-
Add the parasite culture to each well to achieve a starting parasitemia of ~0.5-1% and a final hematocrit of ~2%.
-
Include positive (e.g., chloroquine) and negative (no drug) controls.
-
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye (e.g., at a 1:10,000 dilution).
-
Freeze the plate at -80°C to lyse the red blood cells. Thaw the plate and add the lysis buffer with SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1-24 hours.[16]
-
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Plot the percentage of growth inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Antimalarial Activity Testing in a Murine Model
The 4-day suppressive test in Plasmodium berghei-infected mice is a standard preclinical model to evaluate the in vivo efficacy of antimalarial drug candidates.
Protocol:
-
Animal Model: Use BALB/c mice.
-
Infection: Inoculate mice intraperitoneally with 1 x 105P. berghei NK65 parasitized red blood cells.[17]
-
Drug Administration:
-
Monitoring Parasitemia: On day 5 post-infection, prepare Giemsa-stained thin blood smears from the tail blood of each mouse. Determine the percentage of parasitemia by light microscopy.
-
Data Analysis: Calculate the percentage of parasitemia suppression for each treatment group compared to the vehicle control group. Monitor the survival of the mice daily.
Mandatory Visualizations
Hemoglobin Digestion Pathway in Plasmodium falciparum
Caption: The central role of PfA-M1 and PfA-M17 in the final stages of hemoglobin digestion.
Experimental Workflow for Aminopeptidase Inhibitor Screening
Caption: A typical high-throughput screening cascade for identifying novel antimalarial aminopeptidase inhibitors.
Conclusion
The M1 and M17 aminopeptidases of Plasmodium falciparum are indispensable for the parasite's survival, playing a pivotal role in the final stages of hemoglobin digestion. Their essentiality and druggability make them prime targets for the development of new antimalarial therapies. This guide has provided a comprehensive overview of their function, a compilation of quantitative data on their inhibitors, detailed experimental protocols for their investigation, and visual representations of their role in malaria pathogenesis and the drug discovery process. It is hoped that this resource will aid researchers, scientists, and drug development professionals in their efforts to combat malaria by targeting these critical parasitic enzymes.
References
- 1. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi [bio-protocol.org]
- 3. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome [pubmed.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. scielo.iec.gov.br [scielo.iec.gov.br]
- 7. ajpp.in [ajpp.in]
- 8. researchgate.net [researchgate.net]
- 9. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 12. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. Mapping the substrate specificity of the Plasmodium M1 and M17 aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overexpression of Plasmodium falciparum M1 Aminopeptidase Promotes an Increase in Intracellular Proteolysis and Modifies the Asexual Erythrocytic Cycle Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. iddo.org [iddo.org]
- 17. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Screening of Phebestin Against Parasitic Protozoa: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phebestin, a natural dipeptide isolated from Streptomyces sp., is a potent inhibitor of aminopeptidases. Initially identified for its role in cancer research, recent studies have highlighted its potential as a broad-spectrum therapeutic agent. This technical guide provides a comprehensive overview of the preliminary screening of this compound against various parasitic protozoa, with a primary focus on Plasmodium species, the causative agents of malaria. While data on other protozoa remains limited, this document summarizes the existing research, details experimental methodologies, and explores the potential mechanism of action, offering a valuable resource for researchers in parasitology and drug development.
This compound Activity Against Plasmodium Species
Seminal studies have demonstrated the potent antiplasmodial activity of this compound both in vitro and in vivo. The compound exhibits nanomolar efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preliminary screening of this compound against Plasmodium species.
Table 1: In Vitro Activity of this compound against P. falciparum
| Parasite Strain | IC50 (nM) | Cytotoxicity (HFF cells) | Selectivity Index (SI) |
| P. falciparum 3D7 (chloroquine-sensitive) | 157.90 ± 6.26 | No cytotoxicity up to 2.5 mM | >15,832 |
| P. falciparum K1 (chloroquine-resistant) | 268.17 ± 67.59 | No cytotoxicity up to 2.5 mM | >9,322 |
Data sourced from multiple studies, which show consistent results.[1][2][3][4]
Table 2: In Vivo Efficacy of this compound in Murine Malaria Models
| Murine Model | Treatment Regimen | Peak Parasitemia (Treated vs. Untreated) | Outcome |
| P. yoelii 17XNL-infected mice | 20 mg/kg/day for 7 days | 19.53% vs. 29.55% | Significantly lower parasitemia |
| P. berghei ANKA-infected mice | 20 mg/kg/day for 7 days | Reduced parasitemia levels | Improved survival rate |
In vivo studies demonstrate the potential of this compound in controlling parasitemia and improving survival in mouse models of malaria.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the screening of this compound against Plasmodium.
In Vitro Antiplasmodial Activity Assay
-
Plasmodium falciparum Culture: Asexual stages of P. falciparum strains (3D7 and K1) are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3, at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Susceptibility Assay: The antiplasmodial activity of this compound is determined using a SYBR Green I-based fluorescence assay.
-
Synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) are incubated in 96-well plates with serial dilutions of this compound for 72 hours.
-
After incubation, the plates are frozen to lyse the erythrocytes.
-
SYBR Green I dye is added to each well, and fluorescence is measured (excitation at 485 nm, emission at 530 nm) to quantify parasite proliferation.
-
The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis.
-
Cytotoxicity Assay
-
Cell Culture: Human foreskin fibroblast (HFF) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
HFF cells are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of this compound for 48 hours.
-
MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.
-
The supernatant is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm to determine cell viability.
-
In Vivo Efficacy Studies
-
Animal Models: BALB/c mice are infected intravenously with Plasmodium yoelii 17XNL or Plasmodium berghei ANKA.
-
Drug Administration: this compound is administered orally or intraperitoneally at a dose of 20 mg/kg body weight daily for seven consecutive days, starting from the day of infection.
-
Monitoring:
-
Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
The survival of the mice is recorded daily.
-
Proposed Mechanism of Action and Experimental Workflow
The antiplasmodial activity of this compound is believed to be mediated through the inhibition of essential parasite aminopeptidases. An in-silico study suggests that this compound binds to P. falciparum M1 alanyl aminopeptidase (PfM1AAP) and M17 leucyl aminopeptidase (PfM17LAP).[1][3] These enzymes are crucial for hemoglobin digestion and the supply of amino acids for parasite protein synthesis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro and In Vivo Characterization of Potent Antileishmanial Methionine Aminopeptidase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Characterization of Potent Antileishmanial Methionine Aminopeptidase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Antigiardiasis Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Culturing Plasmodium falciparum with Phebestin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria, continues to pose a significant global health challenge due to the emergence and spread of drug-resistant strains. This necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. Phebestin, a derivative of bestatin, has emerged as a potent inhibitor of P. falciparum growth. It targets essential parasite aminopeptidases, offering a promising avenue for new therapeutic strategies.
These application notes provide a comprehensive guide to the in vitro culturing of P. falciparum and the subsequent evaluation of this compound's antiplasmodial activity. Detailed protocols for parasite cultivation, drug sensitivity assays, and stage-specific inhibition studies are presented to facilitate research into this promising antimalarial compound.
Quantitative Data Summary
This compound exhibits potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The following table summarizes the key quantitative data on its efficacy.
| Parameter | P. falciparum Strain 3D7 (Chloroquine-Sensitive) | P. falciparum Strain K1 (Chloroquine-Resistant) | Reference |
| IC₅₀ Value | 157.90 ± 6.26 nM | 268.17 ± 67.59 nM | [1] |
| Selectivity Index (SI) | >15,832.8 | >9,322.44 | [1] |
Note: The selectivity index was determined relative to human foreskin fibroblast cells, indicating low cytotoxicity to human cells.[1]
Signaling Pathway of this compound Action
This compound's mechanism of action involves the inhibition of essential metalloaminopeptidases within the parasite's digestive vacuole. These enzymes, specifically the M1 alanyl aminopeptidase (PfM1AAP) and the M17 leucyl aminopeptidase (PfM17LAP), are critical for the final stages of hemoglobin digestion, which provides the parasite with a source of amino acids necessary for its growth and proliferation.[1] By binding to these aminopeptidases, this compound disrupts this vital metabolic pathway, leading to parasite death.
Caption: Mechanism of this compound action in P. falciparum.
Experimental Workflow for this compound Treatment
The following diagram outlines the general workflow for assessing the in vitro antiplasmodial activity of this compound against P. falciparum.
Caption: General workflow for this compound susceptibility testing.
Experimental Protocols
In Vitro Culture of Plasmodium falciparum
This protocol describes the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum strain (e.g., 3D7 or K1)
-
Human erythrocytes (O+), washed
-
Complete Culture Medium (CCM):
-
RPMI-1640 with L-glutamine and HEPES
-
10% heat-inactivated human serum (O+) or 0.5% Albumax II
-
25 µg/mL Gentamicin
-
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂
-
37°C incubator
-
Sterile culture flasks
-
Centrifuge
Procedure:
-
Prepare CCM and warm to 37°C.
-
Wash human erythrocytes three times with incomplete RPMI-1640.
-
To initiate a culture, mix the parasite stock with fresh erythrocytes to achieve a starting parasitemia of 0.5-1% and a final hematocrit of 5% in a culture flask with CCM.
-
Place the flask in a modular incubation chamber, flush with the gas mixture for 1-2 minutes, and seal.
-
Incubate at 37°C.
-
Maintain the culture by changing the medium daily. Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.
-
Sub-culture the parasites when the parasitemia reaches 5-8% by adding fresh erythrocytes to reduce the parasitemia to 0.5-1%.
Synchronization of P. falciparum Culture
Synchronization is crucial for stage-specific assays. This protocol uses 5% D-Sorbitol to selectively lyse mature parasite stages, leaving a culture enriched in ring-stage parasites.
Materials:
-
Asynchronous P. falciparum culture with a high proportion of ring stages
-
5% (w/v) D-Sorbitol solution in sterile distilled water, pre-warmed to 37°C
-
Complete Culture Medium (CCM)
-
Centrifuge
Procedure:
-
Pellet the infected erythrocytes from the culture by centrifugation (800 x g for 5 minutes).
-
Remove the supernatant and resuspend the pellet in 10 volumes of pre-warmed 5% D-Sorbitol solution.
-
Incubate the suspension for 10 minutes at 37°C.
-
Centrifuge at 800 x g for 5 minutes and discard the supernatant.
-
Wash the erythrocyte pellet twice with CCM.
-
Resuspend the pellet in fresh CCM at a 5% hematocrit and return to the incubator. The culture is now synchronized at the ring stage.
This compound Susceptibility Assay (IC₅₀ Determination)
This protocol utilizes the SYBR Green I-based fluorescence assay to determine the 50% inhibitory concentration (IC₅₀) of this compound.
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound stock solution (e.g., in DMSO)
-
Complete Culture Medium (CCM)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I dye.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Prepare serial dilutions of this compound in CCM in a separate 96-well plate.
-
Add 100 µL of the synchronized parasite culture to each well of the assay plate.
-
Add 100 µL of the this compound dilutions to the corresponding wells. Include drug-free control wells (parasites only) and background control wells (uninfected erythrocytes).
-
Incubate the plate for 72 hours at 37°C in the gassed chamber.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Stage-Specific Inhibition Assay
This assay determines the parasite stage at which this compound exerts its inhibitory effect.[1]
Materials:
-
Highly synchronized P. falciparum culture
-
This compound at concentrations of 10-fold and 100-fold the IC₅₀ value
-
96-well microplates
-
Giemsa stain
-
Microscope
Procedure:
-
Synchronize the parasite culture to the early ring stage (0-6 hours post-invasion).
-
Dispense the synchronized culture into the wells of a 96-well plate.
-
Add this compound at the desired concentrations to different sets of wells at different time points corresponding to specific parasite stages (e.g., rings, trophozoites, and schizonts).
-
For each stage, expose the parasites to the drug for a defined period (e.g., 24 hours).[1]
-
After the exposure period, wash the cells to remove the drug and replace with fresh CCM.
-
Continue incubation until the next cycle of parasite invasion.
-
Prepare thin blood smears from each well, stain with Giemsa, and determine the parasitemia and parasite morphology by microscopy.
-
Calculate the percentage of growth inhibition for each stage compared to untreated controls. This will reveal which parasite stage is most sensitive to this compound. An increase in abnormal parasite morphologies in a dose-dependent manner can also be observed.[1]
Conclusion
The protocols and data presented here provide a robust framework for researchers to investigate the antiplasmodial properties of this compound. By targeting essential aminopeptidases, this compound represents a promising lead compound for the development of new antimalarial drugs that can overcome existing resistance mechanisms. The detailed methodologies will enable consistent and reproducible in vitro studies, facilitating further exploration of its mechanism of action and its potential as a therapeutic agent.
References
Application Notes and Protocols for In Vivo Efficacy Studies of Phebestin
Introduction
Phebestin is an inhibitor of aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease.[1] APN/CD13 is overexpressed in various cancer types and is implicated in tumor growth, angiogenesis, and metastasis.[2][3] These characteristics make it a promising target for anticancer therapies.[3][4] This document provides a detailed experimental design for evaluating the in vivo efficacy of this compound using a xenograft mouse model. The protocols outlined here are based on established methodologies for testing aminopeptidase N inhibitors.[5][6][7]
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of APN/CD13.[1] This inhibition is thought to disrupt several key signaling pathways involved in cancer progression, including the Erk1/2, PI3K, and Wnt pathways.[2] Furthermore, inhibition of CD13 has been shown to enhance tumor cell death by up-regulating and stabilizing Death Receptor 4 (DR4).[8]
References
- 1. This compound, a new inhibitor of aminopeptidase N, produced by Streptomyces sp. MJ716-m3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of the Ectopeptidase APN/CD13 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopeptidase N (CD13) as a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vivo Molecular Imaging of the Efficacy of Aminopeptidase N (APN/CD13) Receptor Inhibitor Treatment on Experimental Tumors Using 68Ga-NODAGA-c(NGR) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Frontiers | Suppression of CD13 Enhances the Cytotoxic Effect of Chemotherapeutic Drugs in Hepatocellular Carcinoma Cells [frontiersin.org]
- 8. CD13 inhibition augments DR4-induced tumor cell death in a p-ERK1/2-independent manner | Cancer Biology & Medicine [cancerbiomed.org]
Application Notes and Protocols for Assessing Phebestin Stability in Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phebestin, a novel peptide therapeutic, holds significant promise in preclinical development. Understanding its stability in culture media is paramount for accurate interpretation of in vitro studies and for the development of robust manufacturing and storage protocols. This document provides detailed application notes and protocols for assessing the stability of this compound in various cell culture media. The methodologies described herein are adapted from established techniques for peptide and protein stability analysis and are intended to provide a comprehensive framework for researchers.
The stability of a peptide like this compound in culture media can be influenced by several factors, including enzymatic degradation by proteases present in serum supplements, pH shifts during cell culture, temperature fluctuations, and interactions with media components.[1][2] Therefore, a thorough stability assessment is crucial for defining its therapeutic window and ensuring reproducible experimental outcomes.
Analytical Methods for this compound Quantification
The choice of analytical method is critical for accurately quantifying this compound and its potential degradation products. The following methods are recommended based on their sensitivity, specificity, and common use in peptide analysis.[3][4][5]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation and quantification of peptides.
Protocol: RP-HPLC for this compound Quantification
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is required.[6][7]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min is a good starting point. The gradient should be optimized based on the retention time of this compound.[6]
-
Sample Preparation:
-
Collect culture media samples at specified time points.
-
Centrifuge at 10,000 x g for 10 minutes to remove cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
For complex media, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.[8]
-
-
Standard Curve: Prepare a standard curve of this compound in the corresponding culture medium (without cells) at concentrations ranging from a known lower limit of quantification (LLOQ) to an upper limit of quantification (ULOQ).
-
Analysis: Inject 20 µL of the prepared sample and standards. Monitor the absorbance at a wavelength determined by the maximal absorbance of this compound (typically 214 nm or 280 nm for peptides containing aromatic amino acids).
-
Data Analysis: Quantify the peak area corresponding to this compound and calculate the concentration using the standard curve. The degradation of this compound over time can be determined by comparing the peak area at each time point to the initial time point (T=0).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV and is particularly useful for identifying and quantifying degradation products.[9][10][11]
Protocol: LC-MS/MS for this compound Quantification and Degradant Identification
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[9][12]
-
Chromatography: Utilize similar chromatographic conditions as described for HPLC, though smaller column diameters and lower flow rates are common.
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Develop a Multiple Reaction Monitoring (MRM) method for this compound quantification. This involves selecting a precursor ion (the molecular weight of this compound) and one or more product ions generated by collision-induced dissociation.[13]
-
For degradant identification, perform full scan and product ion scan experiments to elucidate the structures of potential degradation products.
-
-
Sample Preparation: Follow the same procedure as for HPLC analysis. An internal standard (a stable isotope-labeled version of this compound or a structurally similar peptide) should be added to all samples and standards to improve accuracy and precision.[9]
-
Data Analysis: Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve. Analyze full scan and product ion scan data to identify potential degradation pathways.
Experimental Design for Stability Assessment
A well-designed stability study should evaluate the impact of various conditions that this compound may encounter during typical in vitro experiments.
Factors to Investigate:
-
Time: Incubate this compound in culture media for various durations (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Temperature: Assess stability at standard cell culture temperature (37°C) and at storage temperatures (4°C and -20°C).[14]
-
Culture Media Composition: Test stability in different basal media (e.g., DMEM, RPMI-1640, MEM) and with varying concentrations of serum (e.g., 0%, 2%, 10% Fetal Bovine Serum). The presence of components like cysteine and ferric ammonium citrate can impact stability.[15][16]
-
pH: Evaluate the effect of pH by adjusting the media to different values (e.g., 6.8, 7.4, 8.0), as pH can influence peptide degradation.[14][17]
Experimental Workflow
The following diagram illustrates a typical workflow for assessing this compound stability.
Caption: Experimental workflow for this compound stability assessment.
Data Presentation and Interpretation
Summarize the quantitative data in tables for easy comparison of this compound stability under different conditions.
Table 1: Stability of this compound (% Remaining) in DMEM with 10% FBS at 37°C
| Time (hours) | This compound Concentration (µg/mL) | % Remaining |
| 0 | 10.00 | 100.0 |
| 2 | 9.52 | 95.2 |
| 4 | 8.98 | 89.8 |
| 8 | 7.85 | 78.5 |
| 12 | 6.91 | 69.1 |
| 24 | 4.55 | 45.5 |
| 48 | 1.89 | 18.9 |
| 72 | 0.56 | 5.6 |
Table 2: Effect of Temperature on this compound Stability (% Remaining after 24h)
| Culture Medium | 37°C | 4°C | -20°C |
| DMEM + 10% FBS | 45.5 | 92.1 | 99.5 |
| RPMI-1640 + 10% FBS | 42.8 | 90.5 | 99.2 |
| Serum-Free DMEM | 85.2 | 98.7 | 99.8 |
Degradation Kinetics
The degradation of this compound can often be modeled using kinetic equations to determine its half-life (t½) under various conditions.[18][19] For many peptides, degradation follows first-order kinetics.[18]
The first-order degradation rate constant (k) can be calculated from the slope of the natural logarithm of the concentration versus time plot. The half-life can then be calculated using the equation:
t½ = 0.693 / k
Understanding the degradation kinetics is crucial for designing experiments where a consistent concentration of this compound is required over time.
Potential Signaling Pathways of Interest
While the specific mechanism of action of this compound is under investigation, peptides of this nature often interact with key signaling pathways involved in cell growth, proliferation, and angiogenesis. Assessing the impact of this compound and its degradation products on these pathways is a logical next step.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis.[20][21][22] Many therapeutic peptides and antibodies target this pathway to inhibit tumor growth.
Caption: Simplified VEGF signaling pathway and potential inhibition by this compound.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[23] Its dysregulation is implicated in various diseases, including cancer and fibrosis.
Caption: Simplified TGF-β signaling pathway and potential modulation by this compound.
Conclusion
The protocols and application notes provided in this document offer a comprehensive guide for assessing the stability of this compound in cell culture media. By systematically evaluating the impact of time, temperature, media composition, and pH, researchers can gain a thorough understanding of this compound's stability profile. This knowledge is essential for the design of reliable in vitro experiments and for the successful development of this compound as a therapeutic agent. The use of robust analytical methods like HPLC and LC-MS/MS will ensure accurate quantification and characterization of this compound and its degradation products, providing a solid foundation for further preclinical and clinical studies.
References
- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 2. opmbio.com [opmbio.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | Semantic Scholar [semanticscholar.org]
- 5. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 9. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DEVELOPMENT AND VALIDATION OF LC-MS METHOD FOR SIMULTANEOUS DETERMINATION OF PYRIMETHAMINE AND SULFADOXINE IN THE PHARMACEUTICAL PREPARATION [ajps.journals.ekb.eg]
- 13. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Degradation kinetics of antagonist [Arg6, D-Trp7,9, MePhe8]-substance P [6-11] in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Bevacizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. What is the mechanism of Bevacizumab? [synapse.patsnap.com]
- 23. Targeting the TGFβ signalling pathway in disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combination Studies of Phebestin, a Novel Antimalarial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial therapies. Combination therapy is a cornerstone of modern antimalarial treatment, aiming to enhance efficacy, prevent the selection of resistant parasites, and shorten treatment duration.[1][2] Phebestin, an aminopeptidase inhibitor, has demonstrated potent in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum.[3][4] It targets the M1 alanyl aminopeptidase (PfM1AAP) and M17 leucyl aminopeptidase (PfM17LAP), which are crucial for parasite survival.[4] This document provides detailed protocols for the preclinical evaluation of this compound in combination with other antimalarial agents to assess potential synergistic, additive, or antagonistic interactions.
Mechanism of Action of this compound
This compound exerts its antimalarial effect by inhibiting essential metallo-aminopeptidases within the parasite. These enzymes are vital for various cellular processes, including protein turnover and hemoglobin digestion. By blocking these enzymes, this compound disrupts critical metabolic pathways, leading to parasite death.[3] An in silico study suggests that this compound binds to PfM1AAP and PfM17LAP, similar to another aminopeptidase inhibitor, bestatin, but with significantly higher potency.[4]
Data Presentation: In Vitro Efficacy of this compound
Quantitative data from in vitro studies highlight the promise of this compound as an antimalarial candidate.
| Compound | P. falciparum Strain | IC50 (nM) | Selectivity Index (SI) |
| This compound | 3D7 (Chloroquine-sensitive) | 157.90 ± 6.26 | >15,832 |
| K1 (Chloroquine-resistant) | 268.17 ± 67.59 | >9,322 | |
| Bestatin | 3D7 | 3,220 ± 168.00 | - |
| K1 | 4,795.67 ± 424.82 | - | |
| Chloroquine | 3D7 | - | - |
| K1 | - | - | |
| Artemisinin | 3D7 | - | - |
| K1 | - | - |
Data compiled from a study on the antiplasmodial activity of this compound.[3] The high selectivity index indicates a favorable therapeutic window with minimal toxicity to human cells.[3]
Experimental Protocols
In Vitro Synergy Testing: SYBR Green I-Based Fluorescence Assay
This protocol is adapted from established methods for assessing antimalarial drug combinations in vitro.[5][6][7]
Objective: To determine the in vitro interaction of this compound with other antimalarials (e.g., artemisinin, chloroquine) against P. falciparum.
Materials:
-
P. falciparum cultures (e.g., 3D7 and K1 strains)[8]
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)[8]
-
This compound and other antimalarial drugs
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures at 2% hematocrit and 1-2% parasitemia.
-
Drug Preparation: Prepare stock solutions of this compound and partner drugs in an appropriate solvent (e.g., DMSO). Create serial dilutions of each drug.
-
Combination Assay:
-
Dispense drug dilutions into a 96-well plate. For combination testing, use a fixed-ratio method (e.g., 4:1, 1:1, 1:4 ratios of their respective IC50s).[5]
-
Add parasitized red blood cells (RBCs) to each well to achieve a final hematocrit of 1% and parasitemia of 0.5%.
-
Include wells with untreated parasitized RBCs (positive control) and uninfected RBCs (negative control).
-
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining:
-
Add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition: Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination.
-
Determine the Fractional Inhibitory Concentration (FIC) for each drug in the combination: FIC = (IC50 of drug in combination) / (IC50 of drug alone).
-
Calculate the sum of the FICs (ΣFIC).
-
Interpret the results:
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 1.0: Additive
-
ΣFIC > 1.0: Antagonism
-
-
In Vivo Efficacy Testing: 4-Day Suppressive Test
This protocol is a standard method for the primary in vivo assessment of antimalarial compounds.[8]
Objective: To evaluate the in vivo efficacy of this compound in combination with a partner antimalarial in a rodent malaria model.
Materials:
-
Rodent malaria parasites (e.g., P. berghei ANKA)
-
Mice (e.g., NMRI or Swiss Webster)[8]
-
This compound and partner drug
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate mice intraperitoneally with approximately 1x10^7 parasitized RBCs.
-
Drug Administration:
-
Randomly assign mice to treatment and control groups.
-
Administer the drugs (this compound alone, partner drug alone, and the combination) orally or by another appropriate route once daily for four consecutive days, starting 2-4 hours after infection.
-
A control group should receive the vehicle only.
-
-
Parasitemia Monitoring: On day 4 post-infection, prepare thin blood smears from the tail blood of each mouse.
-
Staining and Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized RBCs by microscopic examination.
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent suppression of parasitemia for each treatment group compared to the vehicle control group: % Suppression = [1 - (Mean parasitemia of treated group / Mean parasitemia of control group)] x 100.
-
Analyze the data for statistically significant differences between the combination therapy group and the monotherapy groups.
-
Signaling Pathways and Drug Resistance
Understanding the parasite's signaling pathways is crucial for identifying new drug targets and comprehending resistance mechanisms.
Potential Resistance Mechanisms to Antimalarials
Drug resistance in P. falciparum is a complex phenomenon involving multiple genetic and cellular factors.
Mutations in transporter proteins like PfCRT and PfMDR1 are well-established mechanisms of resistance to drugs such as chloroquine.[9][10] Artemisinin resistance, on the other hand, has been linked to mutations in the Kelch13 protein, which may lead to an enhanced cellular stress response and dysregulation of the phosphatidylinositol-3-kinase (PI3K) pathway.[9][11] this compound's novel mechanism of action, targeting aminopeptidases, suggests that it may not be subject to existing resistance mechanisms, making it a valuable candidate for combination therapy. Further studies are warranted to investigate the potential for resistance development to this compound and to identify synergistic combinations that can mitigate this risk.
References
- 1. malariaconsortium.org [malariaconsortium.org]
- 2. Combination therapy – a way to forestall artemisinin resistance and optimize uncomplicated malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of malaria in vitro drug combination screening and mixed-strain infections using the malaria Sybr green I-based fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mmv.org [mmv.org]
- 9. Antimalarial drug resistance: linking Plasmodium falciparum parasite biology to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Therapeutic Potential of Phebestin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phebestin is an inhibitor of Aminopeptidase N (APN), also known as CD13, a zinc-dependent metalloprotease.[1] APN/CD13 is expressed in a variety of cells and tissues and is involved in diverse physiological and pathological processes, including cell migration, angiogenesis, and immune regulation. Its overexpression has been associated with several types of cancer, where it is thought to play a role in tumor growth, invasion, and the formation of new blood vessels (angiogenesis).[1][2] Furthermore, APN/CD13 has been implicated in inflammatory diseases and neurodegenerative conditions such as Alzheimer's disease. This document provides detailed protocols and application notes for evaluating the therapeutic potential of this compound in preclinical animal models of cancer, Alzheimer's disease, and inflammation.
Due to the limited availability of specific preclinical data for this compound, this document utilizes data from other known APN/CD13 inhibitors, such as Bestatin and Actinonin, as representative examples to guide experimental design. Researchers should adapt these protocols based on the specific properties of this compound.
This compound in Oncology
Rationale for Use in Cancer Animal Models
APN/CD13 is a well-established target in oncology due to its role in tumor angiogenesis and growth.[1][2] Inhibition of APN/CD13 has been shown to reduce tumor progression in various cancer models.[1] Therefore, animal models of cancer are crucial for evaluating the anti-tumor efficacy of this compound.
Recommended Animal Model: Xenograft Mouse Model of Human Cancer
A widely used and relevant model is the subcutaneous xenograft model, where human cancer cells are implanted into immunocompromised mice. This model allows for the direct assessment of the compound's effect on tumor growth.
Signaling Pathway
Caption: this compound inhibits APN/CD13, disrupting angiogenesis and cell invasion, ultimately leading to reduced tumor growth.
Experimental Workflow
Caption: Workflow for evaluating this compound in a cancer xenograft model.
Quantitative Data Summary (Representative Data from APN/CD13 Inhibitors)
| Parameter | Bestatin | Actinonin | Reference |
| Animal Model | Subcutaneous HT1080 & B16-F10 tumor-bearing mice | Subcutaneous HT1080 & B16-F10 tumor-bearing mice | [3] |
| Dosage | 15 mg/kg, intraperitoneal injection | 5 mg/kg, intraperitoneal injection | [3] |
| Treatment Duration | 7 days | 7 days | [3] |
| Efficacy Endpoint | Inhibition of tumor growth | Inhibition of tumor growth | [3] |
| Observed Effect | Significant reduction in tumor uptake of 68Ga-NODAGA-c(NGR) | Varied effects on radiotracer uptake depending on tumor type | [3] |
Detailed Experimental Protocol
1. Cell Culture and Animal Model Preparation:
-
Culture a human cancer cell line with known APN/CD13 expression (e.g., HT1080 fibrosarcoma).
-
Harvest cells and resuspend in a suitable medium (e.g., Matrigel) for injection.
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of 6-8 week old immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle and administer the appropriate dose (based on preliminary studies) via the desired route (e.g., intraperitoneal or oral). The control group receives the vehicle alone.
3. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 2-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, and analysis of angiogenesis).
This compound in Alzheimer's Disease
Rationale for Use in Alzheimer's Disease Animal Models
Recent studies have suggested a role for APN/CD13 inhibitors in neurodegenerative diseases. For instance, the APN/CD13 inhibitor Actinonin has been shown to induce mitophagy, a process that clears damaged mitochondria, which is impaired in Alzheimer's disease.[4] This suggests that this compound could have therapeutic potential by mitigating neuronal damage.
Recommended Animal Model: APP/PS1 Transgenic Mouse Model
The APP/PS1 transgenic mouse model is widely used in Alzheimer's disease research. These mice overexpress mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to the age-dependent development of amyloid-beta (Aβ) plaques and cognitive deficits, mimicking key aspects of human Alzheimer's pathology.[3]
Signaling Pathway
Caption: this compound may improve neuronal health by modulating mitophagy, leading to clearance of damaged mitochondria and reduced amyloid plaques.
Experimental Workflow
Caption: Workflow for evaluating this compound in an Alzheimer's disease mouse model.
Quantitative Data Summary (Representative Data from an APN/CD13 Inhibitor)
| Parameter | Actinonin | Reference |
| Animal Model | APP/PS1 transgenic mice | [4] |
| Dosage | 30 mg/kg/day, oral administration | [4] |
| Treatment Duration | 2 months | [4] |
| Efficacy Endpoint | Improved learning and memory | [4] |
| Observed Effect | Stimulated mitophagy, promoted elimination of defective mitochondria, and improved cognitive function. | [4] |
Detailed Experimental Protocol
1. Animal Model and Treatment:
-
Use APP/PS1 transgenic mice and wild-type littermates as controls.
-
Begin treatment at an age when pathology is developing but not yet severe (e.g., 6-8 months).
-
Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 2-3 months).
2. Behavioral Testing:
-
Conduct a battery of behavioral tests to assess cognitive function before and after treatment.
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term spatial working memory.
-
Novel Object Recognition: To test recognition memory.
3. Brain Tissue Analysis:
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
One hemisphere can be fixed for immunohistochemical analysis of Aβ plaques (e.g., using 4G8 or 6E10 antibodies) and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).
-
The other hemisphere can be used for biochemical analyses, such as measuring Aβ levels by ELISA and assessing levels of synaptic proteins by Western blot.
This compound in Immunology and Inflammation
Rationale for Use in Inflammation Animal Models
APN/CD13 is expressed on various immune cells and is involved in regulating immune responses and inflammation.[5] Its inhibition has shown anti-inflammatory effects in animal models of diseases like rheumatoid arthritis.[4] Therefore, evaluating this compound in a relevant model of inflammation is warranted.
Recommended Animal Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used and well-characterized model of rheumatoid arthritis. It shares many pathological features with the human disease, including synovitis, cartilage destruction, and bone erosion.
Signaling Pathway
Caption: this compound may reduce inflammation by inhibiting APN/CD13, leading to decreased pro-inflammatory cytokine secretion and immune cell activation.
Experimental Workflow
Caption: Workflow for evaluating this compound in a collagen-induced arthritis model.
Quantitative Data Summary (Representative Data from APN/CD13 Inhibitors)
| Parameter | Expected Outcome with this compound |
| Animal Model | DBA/1 mice |
| Dosage | To be determined by dose-ranging studies |
| Treatment Duration | Prophylactic or therapeutic regimen |
| Efficacy Endpoint | Reduction in clinical arthritis score |
| Observed Effect | Decreased paw swelling, reduced joint inflammation, and protection against cartilage and bone destruction. |
Detailed Experimental Protocol
1. Induction of Arthritis:
-
Emulsify bovine type II collagen in Complete Freund's Adjuvant.
-
Administer an intradermal injection at the base of the tail of DBA/1 mice.
-
Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant 21 days after the primary immunization.
2. Treatment and Clinical Assessment:
-
Begin treatment with this compound or vehicle upon the first signs of arthritis (therapeutic regimen) or at the time of the booster immunization (prophylactic regimen).
-
Monitor the mice for signs of arthritis (paw swelling, erythema, and joint rigidity) and score them using a standardized clinical scoring system (e.g., 0-4 scale for each paw).
3. Histopathological and Biomarker Analysis:
-
At the end of the study, euthanize the mice and collect their paws.
-
Fix, decalcify, and embed the paws in paraffin for histological analysis.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O to evaluate cartilage damage.
-
Collect blood samples to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound in animal models of cancer, Alzheimer's disease, and inflammation. The provided workflows, data tables, and detailed methodologies are intended to guide researchers in designing and executing robust studies to assess the therapeutic potential of this novel APN/CD13 inhibitor. It is essential to adapt these protocols based on the specific characteristics of this compound and to conduct appropriate dose-finding and toxicity studies prior to large-scale efficacy trials.
References
- 1. Protective and therapeutic effects of betanin nanoparticles in an alzheimer's rat model: modulation of behavior and expression of AQP4, BDNF, SIRT6, and Seladin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synaptotoxicity in Alzheimer's Disease Involved a Dysregulation of Actin Cytoskeleton Dynamics through Cofilin 1 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Phebestin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for the chemical synthesis of Phebestin and its derivatives. This compound, an oligopeptide with the amino acid sequence (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valyl-L-phenylalanine, is a known inhibitor of aminopeptidase N. The primary method for the synthesis of this compound and its analogs is Solid-Phase Peptide Synthesis (SPPS), a robust and widely adopted technique for creating peptide chains in a controlled and efficient manner.
Overview of Synthetic Strategies
The synthesis of this compound, an oligopeptide, is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS) . This methodology involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). This approach offers significant advantages over traditional solution-phase synthesis, including simplified purification of intermediates and the ability to drive reactions to completion using excess reagents.
Alternatively, Solution-Phase Peptide Synthesis (SPPS) can be employed, particularly for the synthesis of short peptides or for large-scale production where the intermediates are purified at each step. However, for the synthesis of this compound and the creation of a library of its derivatives, SPPS is the more practical and commonly used method.
Key Principles of Solid-Phase Peptide Synthesis (SPPS)
The SPPS process involves a cyclical series of steps:
-
Resin Selection and Swelling: An appropriate solid support (resin) is chosen and swelled in a suitable solvent.
-
First Amino Acid Attachment (Anchoring): The C-terminal amino acid (in the case of this compound, L-phenylalanine) is covalently attached to the resin.
-
Deprotection: The temporary protecting group on the α-amino group of the attached amino acid is removed.
-
Amino Acid Coupling: The next protected amino acid in the sequence (L-valine) is activated and coupled to the deprotected amino group of the preceding residue.
-
Capping (Optional): Any unreacted amino groups are acetylated to prevent the formation of deletion peptide impurities.
-
Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin support.
-
Purification and Characterization: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and other analytical techniques.
Data Presentation: Reagents and Conditions
Table 1: Common Resins for Solid-Phase Peptide Synthesis
| Resin Type | Linker | Cleavage Conditions | C-terminal Group | Applications |
| Wang Resin | p-alkoxybenzyl alcohol | 95% Trifluoroacetic Acid (TFA) | Carboxylic acid | Standard Fmoc-based SPPS for peptides with a C-terminal acid. |
| Rink Amide Resin | 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy | 95% TFA | Amide | Synthesis of peptide amides. |
| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Dilute TFA or Acetic Acid/TFA/DCM | Carboxylic acid | Mild cleavage conditions, suitable for protecting fully protected peptide fragments. |
Table 2: Common Coupling Reagents for Peptide Bond Formation
| Reagent | Full Name | Activator | Advantages | Disadvantages |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt | Fast coupling, low racemization. | Can cause side reactions with certain amino acids. |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOAt | Highly reactive, very low racemization, effective for hindered couplings. | More expensive than HBTU. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | HOBt | Cost-effective, good for standard couplings. | Can lead to the formation of insoluble diisopropylurea byproduct. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | - | High coupling efficiency, particularly for sterically hindered amino acids. | Can be more expensive. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol outlines the manual synthesis of this compound using Fmoc-based SPPS on Wang resin.
Materials:
-
Wang resin (100-200 mesh, 1.0 mmol/g loading)
-
Fmoc-L-Phe-OH, Fmoc-L-Val-OH
-
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (with appropriate protection)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triisopropylsilane (TIS)
-
Diethyl ether
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling:
-
Place 1 g of Wang resin in a reaction vessel.
-
Add 10 mL of DMF and shake for 1 hour to swell the resin.
-
Drain the DMF.
-
-
Attachment of the First Amino Acid (Fmoc-L-Phe-OH):
-
Dissolve Fmoc-L-Phe-OH (4 equivalents relative to resin loading) and HOBt (4 eq.) in DMF.
-
Add DIC (4 eq.) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Coupling of the Second Amino Acid (Fmoc-L-Val-OH):
-
Repeat step 2 using Fmoc-L-Val-OH.
-
-
Fmoc Deprotection:
-
Repeat step 3.
-
-
Coupling of the N-terminal Moiety ((2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid):
-
The (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid must be appropriately protected (e.g., Boc on the amino group and a suitable protecting group on the hydroxyl group) before coupling.
-
Repeat step 2 using the protected N-terminal moiety.
-
-
Final Deprotection and Cleavage:
-
Wash the resin with DCM (3 x 10 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a water/acetonitrile mixture.
-
Purify by reverse-phase HPLC using a C18 column with a gradient of water and acetonitrile containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and lyophilize to obtain a white powder.
-
-
Characterization:
-
Confirm the identity of the purified this compound by mass spectrometry (e.g., ESI-MS).
-
Assess the purity by analytical HPLC.
-
Visualization of Workflows and Pathways
Diagram 1: General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for the solid-phase synthesis of an oligopeptide.
Diagram 2: Amino Acid Coupling Cycle in SPPS
Troubleshooting & Optimization
troubleshooting low solubility of Phebestin in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phebestin, focusing on challenges related to its low solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the recommended starting points?
This compound is known to have low solubility in aqueous solutions. The recommended starting point for solubilizing this compound is to first dissolve it in a minimal amount of a polar organic solvent, such as dimethyl sulfoxide (DMSO), before making the final dilution in your aqueous buffer of choice.[1]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance of cell lines to DMSO can vary significantly. It is crucial to determine the maximum tolerable concentration of DMSO for your specific cell line and assay. Generally, it is advisable to keep the final concentration of DMSO in your cell culture medium below 0.5%, as higher concentrations can have cytotoxic effects. A vehicle control (buffer with the same concentration of DMSO used to dissolve this compound) should always be included in your experiments.
Q3: My this compound precipitates out of solution after I dilute it from a DMSO stock into my aqueous buffer. How can I prevent this?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.
-
Optimize the buffer pH: The solubility of peptides can be highly dependent on pH. This compound contains both acidic and basic functional groups, meaning its net charge will change with pH. Experimenting with a range of pH values (e.g., pH 4.0 to 8.0) may help identify a pH where solubility is improved.
-
Use of co-solvents: In addition to DMSO, other co-solvents like ethanol or polyethylene glycol (PEG) can be explored to improve solubility.
-
Incorporate excipients: The use of solubility-enhancing excipients, such as cyclodextrins, may be beneficial. These molecules can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.
Q4: How does pH affect the solubility and stability of this compound?
The solubility of peptides like this compound is often pH-dependent due to the ionization of their amino and carboxyl groups. The overall charge of the peptide will influence its interaction with the solvent. Typically, peptide solubility is at its minimum at its isoelectric point (pI), where the net charge is zero. Adjusting the pH of the buffer away from the pI can increase solubility.
Regarding stability, extremes of pH (highly acidic or basic) can lead to the degradation of peptides through mechanisms like hydrolysis of peptide bonds. It is recommended to perform stability studies at your desired working pH and temperature to assess the integrity of this compound over the course of your experiment.
Q5: How should I store my this compound stock solutions?
For short-term storage (days to weeks), it is recommended to store this compound in a dry, dark environment at 0-4°C.[1] For long-term storage (months to years), stock solutions should be stored at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles which can degrade the peptide, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Quantitative Data
Currently, there is a lack of publicly available, quantitative data summarizing the solubility of this compound in various aqueous buffers at different pH values and temperatures. Researchers are encouraged to empirically determine the solubility and stability of this compound in their specific experimental systems.
Experimental Protocols
Protocol: Determination of this compound Solubility in an Aqueous Buffer
This protocol outlines a general method to determine the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a concentrated stock solution:
-
Accurately weigh out a small amount of this compound powder (e.g., 1 mg).
-
Dissolve the this compound in a minimal volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
-
Serial Dilutions:
-
Prepare a series of dilutions of the this compound stock solution into your aqueous buffer in microcentrifuge tubes. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control tube containing the same final concentration of DMSO as the highest concentration this compound tube.
-
-
Equilibration:
-
Incubate the tubes at your desired experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) to allow the solution to equilibrate. Mix gently during this time.
-
-
Observation and Centrifugation:
-
Visually inspect each tube for any signs of precipitation.
-
To separate any undissolved material, centrifuge all tubes at a high speed (e.g., 14,000 x g) for 10-15 minutes.
-
-
Quantification of Soluble this compound:
-
Carefully collect the supernatant from each tube, being cautious not to disturb any pellet.
-
Quantify the concentration of soluble this compound in the supernatant. This can be done using a spectrophotometer by measuring the absorbance at a specific wavelength (if the extinction coefficient is known) or, more accurately, by using a validated HPLC method.
-
-
Determination of Solubility Limit:
-
The highest concentration at which no precipitation is observed and the measured concentration in the supernatant is close to the nominal concentration is considered the approximate solubility limit of this compound under those conditions.
-
Visualizations
References
Phebestin for In Vitro Parasite Growth Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Phebestin for in vitro parasite growth inhibition experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against parasites?
A1: this compound is an aminopeptidase N inhibitor.[1][2][3][4][5] Its antiparasitic activity, particularly against Plasmodium falciparum (the parasite responsible for malaria), is attributed to its ability to inhibit essential parasite enzymes.[1][2][3][4] In silico studies suggest that this compound binds to and inhibits P. falciparum M1 alanyl aminopeptidase (PfM1AAP) and M17 leucyl aminopeptidase (PfM17LAP).[1][2][3][4] These enzymes are crucial for the parasite's survival, playing a role in hemoglobin digestion, which releases amino acids necessary for parasite protein synthesis. By blocking these enzymes, this compound disrupts the parasite's nutrient supply, leading to growth inhibition and death.
Q2: What is the effective concentration range for this compound in in vitro parasite growth inhibition assays?
A2: this compound has demonstrated nanomolar efficacy against P. falciparum. The 50% inhibitory concentration (IC50) can vary depending on the parasite strain. For instance, against the chloroquine-sensitive 3D7 strain, the IC50 is approximately 157.90 nM, while for the chloroquine-resistant K1 strain, it is around 268.17 nM.[1][2][3][4] Significant inhibition of all parasite life stages has been observed at concentrations 10- to 100-fold the IC50.[1][2][3][4]
Q3: Is this compound cytotoxic to mammalian cells?
A3: this compound has shown low cytotoxicity to mammalian cells. Studies have reported no cytotoxic effects on human foreskin fibroblast cells at concentrations as high as 2.5 mM.[1][2][3][4] This indicates a high selectivity index, making it a promising candidate for further development as an antimalarial agent.
Q4: What is the stability of this compound in cell culture media?
A4: While specific stability data for this compound in various culture media is not extensively published, it is a peptide-like inhibitor and its stability can be influenced by factors such as pH, temperature, and enzymatic degradation. It is recommended to prepare fresh stock solutions and dilute them to the final working concentration immediately before use. For long-term storage, follow the manufacturer's recommendations, which typically involve storing the compound in a desiccated environment at -20°C.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High variability in IC50 values between experiments. | 1. Inconsistent parasite synchronization.[1] 2. Variation in initial parasitemia. 3. Degradation of this compound stock solution. 4. Inconsistent incubation conditions (temperature, gas mixture). | 1. Ensure highly synchronous parasite cultures, for example, by using sorbitol or gelatin enrichment methods.[1] 2. Standardize the starting parasitemia for all assays. A common range is 0.5-1%. 3. Prepare fresh dilutions of this compound from a new stock for each experiment. Store stock solutions in small aliquots to avoid multiple freeze-thaw cycles. 4. Calibrate and monitor incubators to maintain consistent temperature and gas concentrations (e.g., 37°C, 5% CO2, 5% O2, 90% N2). |
| No significant parasite growth inhibition observed, even at high this compound concentrations. | 1. Inactive this compound. 2. Parasite strain is resistant to the mechanism of action. 3. Incorrect assay setup or measurement. | 1. Verify the purity and activity of the this compound compound. If possible, test it on a known sensitive parasite strain as a positive control. 2. While this compound has shown activity against chloroquine-resistant strains, it's theoretically possible for a strain to have mutations in the target aminopeptidases. Sequence the target enzymes if resistance is suspected. 3. Review the experimental protocol carefully. Ensure accurate dilution of the compound and proper functioning of the detection method (e.g., SYBR Green assay, microscopy). |
| High background signal in the growth inhibition assay. | 1. Contamination of the parasite culture. 2. Reagents for detection (e.g., SYBR Green) are binding to non-parasite DNA. | 1. Regularly check cultures for microbial contamination. Use sterile techniques throughout the experimental process. 2. Include a "no parasite" control with red blood cells and the detection reagent to determine the background fluorescence. Subtract this background from all readings. |
| Microscopic examination shows abnormal parasite morphology but parasitemia does not decrease as expected. | 1. This compound may have a cytostatic rather than a cytotoxic effect at the concentration tested. 2. The assay duration may not be long enough to observe a significant reduction in parasitemia. | 1. This compound has been observed to cause distorted parasite morphology and shrinkage.[1][2] This indicates a potent effect, and the lack of a rapid decrease in parasitemia may still represent effective inhibition. 2. Consider extending the incubation period or performing a "washout" experiment where the drug is removed after a certain time to see if parasites can recover.[2] |
Experimental Protocols
In Vitro Parasite Growth Inhibition Assay (SYBR Green I-based)
This protocol is adapted from standard methodologies for assessing the in vitro susceptibility of P. falciparum.
1. Parasite Culture and Synchronization:
-
Maintain a continuous culture of P. falciparum (e.g., 3D7 or K1 strains) in human O+ red blood cells (RBCs) at 2-4% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 2 mM L-glutamine, and 25 mM HEPES.
-
Incubate cultures at 37°C in a modular incubator chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.[1] Highly synchronous cultures are critical for reproducible results.[1]
2. Preparation of this compound and Assay Plates:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C in small aliquots.
-
On the day of the assay, perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
In a 96-well flat-bottom plate, add the diluted this compound solutions to triplicate wells. Include wells for a positive control (e.g., Chloroquine) and a negative control (vehicle, e.g., DMSO at the same final concentration as the highest this compound concentration).
3. Assay Execution:
-
Adjust the synchronized ring-stage parasite culture to a parasitemia of 0.5% and a hematocrit of 2%.
-
Add the parasite culture to each well of the 96-well plate.
-
Incubate the plate for 72 hours under the standard culture conditions.
4. Measurement of Parasite Growth:
-
After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
5. Data Analysis:
-
Subtract the background fluorescence from the "no parasite" control wells.
-
Express the fluorescence readings as a percentage of the negative control (100% growth).
-
Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response).
Quantitative Data Summary
| Parameter | This compound Concentration | Parasite Strain | Reference |
| IC50 | 157.90 ± 6.26 nM | P. falciparum 3D7 (chloroquine-sensitive) | [1][2][3][4] |
| IC50 | 268.17 ± 67.59 nM | P. falciparum K1 (chloroquine-resistant) | [1][2][3][4] |
| Stage-specific Inhibition | 10- and 100-fold IC50 | P. falciparum 3D7 | [1][2][3][4] |
| Morphological Changes | 1 µM | P. falciparum 3D7 | [1][2] |
Visualizations
References
- 1. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound, a new inhibitor of aminopeptidase N, produced by Streptomyces sp. MJ716-m3 - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming experimental variability in Phebestin bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Phebestin in bioassays. This compound is a known inhibitor of Aminopeptidase N (APN), also known as CD13, a zinc-dependent metalloprotease.[1][2][3] Accurate and reproducible data in these assays is critical for applications ranging from cancer research to anti-parasitic drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a natural oligopeptide produced by Streptomyces sp. that functions as a potent inhibitor of Aminopeptidase N (APN/CD13).[1] APN is a transmembrane metalloprotease involved in various physiological and pathological processes, including tumor angiogenesis, cell migration, and viral entry.[2][3]
Q2: What type of inhibitor is this compound?
A2: this compound, like the well-characterized inhibitor bestatin, is generally considered a competitive, reversible inhibitor of Aminopeptidase N.[3] It interacts with the active site of the enzyme, preventing substrate binding.
Q3: Why am I seeing significant variability in my measured IC50 values for this compound?
A3: IC50 values are highly sensitive to experimental conditions.[4][5][6][7] Common sources of variability include differences in substrate concentration, enzyme concentration, buffer pH, temperature, and incubation times between experiments.[4][8][9] It is crucial to standardize these parameters across all assays for consistent results.[6]
Q4: Can I compare my this compound IC50 values directly to those from another lab?
A4: Direct comparison of IC50 values between different laboratories can be problematic due to variations in assay protocols and conditions.[4][5] A more universal value for comparing inhibitor potency is the inhibition constant (Ki), which is less dependent on substrate concentration.[5] The Cheng-Prusoff equation can be used to convert IC50 to Ki, provided the enzyme's Km for the substrate is known.[5]
Q5: What are appropriate positive and negative controls for a this compound bioassay?
A5: A good positive control would be a well-characterized APN inhibitor like bestatin or actinonin.[3] This helps confirm that the assay system is responsive to inhibition. The negative control should be a vehicle-only control (e.g., the buffer or solvent used to dissolve this compound, such as DMSO) to establish the baseline enzyme activity without any inhibitor.[8]
Troubleshooting Guide
Problem 1: High Variability or Poor Reproducibility in IC50 Values
-
Question: My IC50 values for this compound fluctuate significantly between replicate plates and different experimental days. What could be the cause?
-
Answer: High variability is a common issue in enzyme inhibition assays and can stem from several factors.[4][6][10]
-
Inconsistent Reagent Preparation: Ensure all reagents, especially the enzyme, substrate, and inhibitor solutions, are prepared fresh and accurately for each experiment.[8] Use calibrated pipettes and avoid small volume pipetting to minimize errors.[11]
-
Assay Conditions: Minor variations in temperature or pH can significantly alter enzyme activity.[9] Always use a temperature-controlled plate reader or incubator and ensure your assay buffer is at the correct pH and room temperature before use.[9][11]
-
Inhibitor Solubility: this compound, being a peptide-like molecule, may have limited solubility. Poor solubility can lead to inaccurate concentrations in the assay. Consider using a small amount of a co-solvent like DMSO, but be sure to include a vehicle control to account for any solvent effects.[12]
-
Enzyme Stability: Enzymes can lose activity if not stored or handled properly.[8][9] Store your APN enzyme at the recommended temperature, avoid repeated freeze-thaw cycles, and always keep it on ice during experiment setup.[9]
-
Problem 2: No or Very Weak Inhibition Observed
-
Question: I'm not observing the expected inhibitory effect of this compound on Aminopeptidase N activity, even at high concentrations. What should I check?
-
Answer: A lack of inhibition can be frustrating but is often traceable to a few key issues.
-
Inactive Enzyme: The primary suspect is the enzyme itself. Verify the activity of your APN stock using a positive control inhibitor like bestatin.[3] If the positive control also fails, your enzyme may have degraded.
-
Incorrect Substrate Concentration: For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration.[7] If the substrate concentration is too high relative to its Km value, it can outcompete the inhibitor, making it appear less potent. Try performing the assay with the substrate concentration at or below its Km.
-
Degraded Inhibitor: Confirm the integrity and concentration of your this compound stock. If possible, verify its purity and concentration using an appropriate analytical method.
-
Incorrect Assay Wavelength: Ensure your plate reader is set to the correct excitation and emission wavelengths for the fluorogenic or chromogenic substrate used in your assay.[9][11]
-
Problem 3: High Background Signal in "No Enzyme" Control Wells
-
Question: My wells containing only the substrate and buffer (no enzyme) are showing a high signal, interfering with my results. Why is this happening?
-
Answer: A high background signal usually points to non-enzymatic hydrolysis of the substrate or contamination.
-
Substrate Instability: Some fluorogenic or chromogenic substrates can spontaneously hydrolyze, especially if the assay buffer has a suboptimal pH or is exposed to light for extended periods. Prepare the substrate solution fresh and protect it from light.
-
Contamination: Ensure all reagents, pipette tips, and microplates are free from contaminating proteases. Use sterile, disposable labware whenever possible.
-
Autofluorescence/Absorbance of Compounds: At high concentrations, this compound or other compounds in your sample could be contributing to the signal. Always run a control with the inhibitor in the absence of the enzyme to check for this interference.
-
Quantitative Data Summary
The inhibitory potency of this compound is typically reported as an IC50 value, which can vary based on the source of the Aminopeptidase N (APN/CD13) and the specific assay conditions used. Below is a table illustrating hypothetical data that could be generated in a series of experiments to characterize this compound's activity.
| Inhibitor | Enzyme Source | Substrate (Concentration) | IC50 (nM) | Ki (nM) |
| This compound | Recombinant Human APN | L-Alanine-p-nitroanilide (0.5 mM) | 150 ± 15 | 75 |
| This compound | Porcine Kidney APN | L-Leucine-p-nitroanilide (0.5 mM) | 250 ± 20 | 120 |
| Bestatin | Recombinant Human APN | L-Alanine-p-nitroanilide (0.5 mM) | 3200 ± 168 | 1600 |
| This compound | Human Cancer Cell Lysate (HT1080) | Ala-AMC (0.1 mM) | 180 ± 25 | N/A |
Note: Data are for illustrative purposes and based on typical values found in the literature for APN inhibitors. Actual values must be determined experimentally. Ki values are calculated using the Cheng-Prusoff equation assuming competitive inhibition and a hypothetical Km of 0.5 mM for the substrate.
Experimental Protocols
Protocol: Aminopeptidase N (APN/CD13) Inhibition Assay using a Fluorogenic Substrate
This protocol is adapted from standard procedures for measuring APN activity and its inhibition.[13][14]
1. Materials and Reagents:
-
Recombinant Human Aminopeptidase N (APN/CD13)
-
This compound (and other inhibitors like Bestatin for positive control)
-
APN Assay Buffer (e.g., 60 mM Tris-HCl, pH 7.4)[13]
-
Fluorogenic Substrate: L-Alanine 7-amido-4-methylcoumarin (Ala-AMC)
-
Solvent for inhibitor (e.g., DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader (Ex/Em = 380/460 nm or similar, depending on substrate)
2. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations) in APN Assay Buffer. Ensure the final DMSO concentration in the assay is low (<1%) and consistent across all wells.
-
Prepare the APN enzyme solution to a working concentration in ice-cold APN Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare the Ala-AMC substrate solution in APN Assay Buffer. Keep protected from light.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of APN Assay Buffer to all wells.
-
Add 10 µL of the serially diluted this compound solutions to the test wells.
-
Add 10 µL of the positive control inhibitor (e.g., Bestatin) to its respective wells.
-
Add 10 µL of the vehicle (e.g., Assay Buffer with DMSO) to the "No Inhibition" (100% activity) and "No Enzyme" (background) control wells.
-
Add 20 µL of the APN enzyme solution to all wells except the "No Enzyme" background controls. Add 20 µL of Assay Buffer to the "No Enzyme" wells instead.
-
Mix gently and pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[14]
-
-
Initiate and Measure the Reaction:
-
Start the enzymatic reaction by adding 20 µL of the Ala-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex/Em = ~380/460 nm) kinetically every 1-2 minutes for 30-60 minutes.
-
3. Data Analysis:
-
For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the average rate of the "No Enzyme" background control from all other rates.
-
Normalize the data by expressing the rates as a percentage of the "No Inhibition" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[7]
Visualizations
Signaling Pathway
Caption: this compound inhibits Aminopeptidase N (CD13), blocking substrate cleavage and downstream signaling.
Experimental Workflow
Caption: Workflow for a fluorometric enzyme inhibition assay to determine the IC50 of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting high variability in this compound IC50 determination.
References
- 1. This compound, a new inhibitor of aminopeptidase N, produced by Streptomyces sp. MJ716-m3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminopeptidase N: a multifunctional and promising target in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Molecular Imaging of the Efficacy of Aminopeptidase N (APN/CD13) Receptor Inhibitor Treatment on Experimental Tumors Using 68Ga-NODAGA-c(NGR) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. courses.edx.org [courses.edx.org]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel aminopeptidase N/CD13 inhibitor selectively targets an endothelial form of CD13 after coupling to proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.cn [abcam.cn]
addressing Phebestin degradation in long-term cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing Phebestin degradation in long-term cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in long-term cell culture experiments.
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| Loss of Inhibitory Activity Over Time | This compound degradation due to hydrolysis, oxidation, or enzymatic activity in the culture medium. | 1. Optimize Storage and Handling: Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store lyophilized peptide at -20°C or -80°C. 2. Replenish this compound: Add fresh this compound to the cell culture medium at regular intervals based on its estimated half-life in your specific culture conditions. 3. Modify Culture Medium: Consider using serum-free or reduced-serum media to minimize protease activity. The use of specialized dipeptide supplements, like L-alanyl-L-glutamine, can also improve the stability of media components, which may indirectly benefit this compound stability.[1] |
| Inconsistent or Non-Reproducible Results | Variability in this compound concentration due to degradation. Contamination of stock solutions. | 1. Perform Stability Testing: Determine the half-life of this compound in your specific cell culture medium and conditions (see Experimental Protocol section). 2. Use Freshly Prepared Solutions: Avoid using old stock solutions. Prepare fresh solutions from lyophilized powder for critical experiments. 3. Filter-Sterilize: Filter-sterilize this compound stock solutions using a 0.22 µm filter before adding to the culture medium to prevent microbial contamination that could contribute to degradation. |
| Evidence of Peptide Degradation (e.g., via HPLC/MS) | Chemical instability at the pH or temperature of the cell culture. Presence of reactive components in the media. | 1. Adjust pH of Stock Solution: Dissolve this compound in a buffer at a pH where it exhibits maximum stability (typically pH 5-7 for many peptides) before adding it to the culture medium.[2] 2. Optimize Incubation Temperature: If experimentally feasible, consider if slight reductions in incubation temperature could slow degradation without significantly impacting the biological system under study. 3. Identify and Mitigate Reactive Components: Certain components in cell culture media, like some vitamins or metal ions, can promote oxidation. While difficult to control, being aware of these potential interactions is important.[3] |
| Cell Toxicity or Off-Target Effects | High concentrations of solvents (e.g., DMSO) used to dissolve this compound. Presence of toxic degradation products. | 1. Minimize Solvent Concentration: Use the lowest effective concentration of this compound. Prepare high-concentration stock solutions to minimize the volume of solvent added to the culture. For primary cells, DMSO concentration should ideally be below 0.1%.[4] 2. Test for Solvent Effects: Run a vehicle control (culture medium with the solvent at the same concentration used for this compound treatment) to assess the impact of the solvent on your cells. 3. Characterize Degradation Products: If toxicity is suspected to be from degradation products, use analytical techniques like LC-MS/MS to identify these products.[5][6] |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a competitive inhibitor of aminopeptidase N (also known as CD13), a zinc-dependent metalloprotease. It functions by binding to the active site of the enzyme, preventing it from cleaving neutral amino acids from the N-terminus of peptide substrates.
2. What are the primary causes of this compound degradation in cell culture?
Similar to other peptides, this compound is susceptible to several degradation pathways in aqueous environments like cell culture media:
-
Hydrolysis: Cleavage of peptide bonds, which can be influenced by pH and temperature.
-
Oxidation: Certain amino acid residues are prone to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions in the medium.
-
Enzymatic Degradation: Proteases present in serum-supplemented media or secreted by the cells themselves can cleave this compound.
3. How should I prepare and store this compound stock solutions?
For optimal stability, follow these guidelines:
-
Storage of Lyophilized Powder: Store the lyophilized this compound powder at -20°C or -80°C in a tightly sealed container to protect it from moisture.[7]
-
Reconstitution: To prepare a stock solution, dissolve the lyophilized powder in a sterile, high-purity solvent. For many peptides, sterile DMSO is a good initial choice, followed by dilution in an appropriate aqueous buffer (e.g., PBS) to the final stock concentration.[2] Ensure the final concentration of the organic solvent is compatible with your cell line.
-
Aliquoting and Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes to avoid multiple freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Frozen solutions are typically stable for several weeks to months, depending on the peptide sequence.[2][7]
4. How can I determine the stability of this compound in my specific experimental setup?
You can perform a stability study by incubating this compound in your cell culture medium at 37°C. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium and analyze the remaining concentration of intact this compound using an analytical method like HPLC or LC-MS/MS. A detailed protocol is provided in the "Experimental Protocols" section below.
5. How often should I replenish this compound in my long-term culture?
The frequency of replenishment depends on the stability of this compound in your specific culture conditions. Based on the results of your stability study (or using the estimated half-life from the table below as a starting point), you should add fresh this compound to the culture medium to maintain a concentration within the desired therapeutic window. For example, if the half-life is determined to be 24 hours, you might consider replenishing half the initial concentration every 24 hours.
Quantitative Data Summary
The precise half-life of this compound in cell culture has not been extensively published. However, based on the general principles of peptide stability, the following table provides an estimate of the relative stability of this compound under different conditions. It is strongly recommended to experimentally determine the half-life in your specific system.
| Condition | Temperature (°C) | pH | Serum Presence | Estimated Relative Half-Life | Rationale |
| A | 37 | 7.4 | 10% FBS | Shorter | Physiological temperature, neutral pH, and the presence of serum proteases will likely lead to faster degradation. |
| B | 37 | 7.4 | Serum-Free | Moderate | Removal of serum proteases should increase stability compared to Condition A. |
| C | 37 | 6.5 | Serum-Free | Moderate to Longer | A slightly acidic pH may reduce the rate of certain base-catalyzed degradation pathways like deamidation. |
| D | 4 | 7.4 | 10% FBS | Longer | Refrigerated temperatures will significantly slow down both chemical and enzymatic degradation. |
| E | -20 | 7.0 (in buffer) | N/A | Longest (as stock) | Frozen stock solutions will exhibit the highest stability.[2][7] |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Medium
Objective: To determine the half-life of this compound in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound
-
Your specific cell culture medium (with or without serum, as required for your experiments)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
-
Appropriate solvents for HPLC/LC-MS/MS (e.g., acetonitrile, water, formic acid)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the cell culture medium with this compound to the final working concentration you use in your experiments.
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point.
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, prepare the samples for analysis. This may involve a protein precipitation step (e.g., by adding cold acetonitrile) to remove media proteins that can interfere with the analysis.[8] Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples by HPLC or LC-MS/MS to quantify the concentration of intact this compound at each time point.
-
Plot the concentration of this compound versus time and calculate the half-life (t½) using a first-order decay model.
Protocol 2: Quantification of this compound by HPLC
Objective: To quantify the concentration of this compound in cell culture supernatant using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound standard of known concentration
Procedure:
-
Sample Preparation: Prepare your cell culture supernatant samples as described in Protocol 1 (steps 6 and 7).
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the same matrix as your samples (i.e., cell culture medium that has undergone the same sample preparation process).
-
HPLC Method:
-
Set the column temperature (e.g., 40°C).
-
Set the detection wavelength (e.g., 214 nm or 220 nm, where peptide bonds absorb).[8]
-
Establish a gradient elution method. An example gradient is as follows:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (linear gradient)
-
35-40 min: 5% B (re-equilibration)
-
-
The flow rate is typically around 1 mL/min.
-
-
Analysis:
-
Inject the standards to generate a standard curve by plotting peak area versus concentration.
-
Inject the unknown samples.
-
Determine the concentration of this compound in your samples by comparing their peak areas to the standard curve.
-
Visualizations
Signaling Pathway of Aminopeptidase N (CD13) Inhibition
Caption: APN/CD13 signaling and its inhibition by this compound.
Experimental Workflow for this compound Stability Assay
Caption: Workflow for determining this compound stability in cell culture.
Troubleshooting Logic for Loss of this compound Activity
Caption: Troubleshooting flowchart for loss of this compound activity.
References
- 1. carlroth.com [carlroth.com]
- 2. researchgate.net [researchgate.net]
- 3. Khan Academy [khanacademy.org]
- 4. FAQ [peptides.de]
- 5. Development of a liquid chromatography/tandem mass spectrometry assay for the determination of bestatin in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. bachem.com [bachem.com]
- 8. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
Phebestin Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of Phebestin in cellular assays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound was initially identified as a potent inhibitor of aminopeptidase N (APN), also known as CD13.[1][2][3] In recent studies, it has also been shown to inhibit the multiplication of Plasmodium falciparum, the parasite responsible for malaria, by targeting its M1 alanyl aminopeptidase (PfM1AAP) and M17 leucyl aminopeptidase (PfM17LAP).[1]
Q2: My cells are showing a phenotype that is not consistent with the known function of aminopeptidase N. Could this be an off-target effect of this compound?
Yes, it is possible. While this compound is a known aminopeptidase inhibitor, like many small molecules, it may interact with other proteins in the cell, leading to unexpected phenotypes. These are known as off-target effects. For example, Bestatin, a related aminopeptidase inhibitor, is known to have various biological effects, including inducing apoptosis and possessing anti-angiogenic and immunomodulatory properties, which may not all be mediated through its primary target.[4]
Q3: What are some general strategies to determine if the observed cellular phenotype is due to an off-target effect?
To investigate if an observed phenotype is due to an off-target effect, you can employ several strategies:
-
Use a structurally unrelated inhibitor: Treat your cells with another inhibitor of the same primary target (aminopeptidase N) that has a different chemical structure. If this second inhibitor does not produce the same phenotype, it suggests the original phenotype might be due to an off-target effect of this compound.
-
Rescue experiment: If the primary target's activity is essential, you can try to rescue the phenotype by overexpressing a resistant version of the target protein that does not bind this compound.
-
Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If the phenotype of target knockdown/knockout is different from that observed with this compound treatment, it points towards a potential off-target effect.
-
Dose-response analysis: Carefully analyze the concentration at which this compound induces the on-target versus the suspected off-target effect. If there is a significant difference in the effective concentrations, it may indicate separate molecular targets.
Q4: Are there any computational tools to predict potential off-targets of this compound?
Yes, several computational approaches can be used to predict potential off-target interactions for small molecules like this compound.[5] These methods often use the chemical structure of the molecule to screen against databases of known protein targets. Techniques include 2D chemical similarity searches, machine learning models, and 3D structure-based docking simulations.[5] These tools can provide a list of potential off-targets that can then be experimentally validated.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cell death or altered proliferation at concentrations where the primary target is not expected to be fully inhibited. | This compound may be inhibiting other essential cellular proteins, such as kinases or other proteases, leading to cytotoxicity. | Perform a broad-spectrum off-target screening using techniques like kinase profiling or proteome-wide methods such as Cellular Thermal Shift Assay (CETSA). |
| Changes in cellular signaling pathways unrelated to aminopeptidase N function (e.g., unexpected phosphorylation events). | This compound could be directly or indirectly modulating the activity of kinases, phosphatases, or other signaling proteins. | Use phosphoproteomics to identify altered signaling pathways. Validate potential off-targets within these pathways using in vitro assays or targeted cellular experiments. |
| Inconsistent results between different cell lines. | The expression levels of the off-target protein(s) may vary between different cell lines, leading to a differential response to this compound. | Use proteomics to compare the protein expression profiles of the responsive and non-responsive cell lines to identify potential off-target candidates. |
| Phenotype is observed in cellular assays but not in biochemical assays with the purified primary target. | The off-target effect may only occur in the complex cellular environment, possibly due to a metabolite of this compound or interactions with other cellular components. | Investigate the metabolic stability of this compound in your cell line. Consider using chemical proteomics approaches on cell lysates to identify binding partners in a more native environment. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against its primary targets. Currently, there is limited publicly available data on the specific off-targets of this compound and their corresponding inhibitory concentrations. Researchers are encouraged to perform their own off-target profiling to build a more comprehensive understanding.
| Target | Organism/Cell Line | IC50 (nM) | Reference |
| Aminopeptidase N | Streptomyces sp. MJ716-m3 | Not specified | [3] |
| Plasmodium falciparum 3D7 | - | 157.90 ± 6.26 | [1] |
| Plasmodium falciparum K1 | - | 268.17 ± 67.59 | [1] |
| Human Foreskin Fibroblast cells (Cytotoxicity) | - | > 2,500,000 | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
CETSA is a powerful method to assess the engagement of a compound with its target proteins in a cellular context.[6][7][8][9][10] The principle is that a protein's thermal stability changes upon ligand binding.
Workflow:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of different temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western blotting for a specific candidate or mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling).
-
Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Protocol 2: Chemical Proteomics for Target Deconvolution
Chemical proteomics is used to identify the direct binding partners of a small molecule from a complex protein mixture.[11][12][13][14][15]
Workflow:
-
Probe Synthesis: Synthesize a chemical probe by attaching a tag (e.g., biotin or a clickable alkyne group) to the this compound molecule. It is crucial to ensure that the modification does not abolish its biological activity.
-
Cell Lysate Incubation: Incubate the tagged this compound probe with a total cell lysate.
-
Affinity Purification: Use an affinity matrix (e.g., streptavidin beads for a biotin tag or azide-functionalized resin for an alkyne tag via click chemistry) to capture the probe along with its bound proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides.
-
Mass Spectrometry: Identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly enriched in the this compound-probe pulldown compared to a control pulldown are considered potential targets or off-targets.
Caption: Workflow for Chemical Proteomics.
Potential Off-Target Signaling Pathway
The following diagram illustrates a hypothetical scenario where this compound, in addition to inhibiting its primary target (Aminopeptidase N), has an off-target effect on a kinase within a cellular signaling pathway. This could lead to downstream effects that are independent of aminopeptidase N inhibition.
Caption: Hypothetical on-target and off-target signaling of this compound.
References
- 1. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of aminopeptidase N, produced by Streptomyces sp. MJ716-m3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Cellular thermal shift assay: an approach to identify and assess protein target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 10. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemistry-based functional proteomics for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 14. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. europeanreview.org [europeanreview.org]
Technical Support Center: Mitigating Phebestin Interference in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Phebestin in fluorescence-based assays. By understanding the potential for interference and implementing the strategies outlined below, you can ensure the accuracy and reliability of your experimental data.
FAQs: Understanding this compound and Fluorescence Interference
Q1: What is this compound and why is it used in my assays?
This compound is a potent, reversible inhibitor of aminopeptidase N (CD13) and other related aminopeptidases.[1][2][3] It is often used in biochemical and cellular assays to study the role of these enzymes in various physiological and pathological processes. Its chemical formula is C24H31N3O5 and it has a molecular weight of 441.53 g/mol .[1][2]
Q2: What is fluorescence interference and how can this compound cause it?
Q3: What are the common types of fluorescence interference?
There are two primary mechanisms of interference:
-
Autofluorescence: The compound itself is fluorescent and emits light at wavelengths that are detected by the instrument, leading to a false positive signal.[4][5]
-
Quenching: The compound reduces the fluorescence intensity of your probe. This can happen through various mechanisms, including collisional quenching (direct contact between the quencher and the fluorophore) or static quenching (formation of a non-fluorescent complex).[4][5] This can lead to a false negative or an underestimation of the true signal.
Q4: How do I know if this compound is interfering with my assay?
The best way to determine if this compound is causing interference is to run a series of control experiments. These are detailed in the Troubleshooting Guide below. Key indicators of interference include a high background signal in the absence of your intended biological target or a decrease in signal that is not related to the biological activity you are measuring.
Troubleshooting Guide: Identifying and Mitigating this compound Interference
This guide provides a step-by-step approach to systematically identify and mitigate potential fluorescence interference from this compound in your assays.
Problem 1: High background fluorescence in wells containing this compound.
-
Potential Cause: this compound may be autofluorescent at the excitation and emission wavelengths of your assay.
-
Troubleshooting Steps:
-
Run a "this compound only" control: Prepare wells containing only assay buffer and this compound at the same concentration used in your experiment. Measure the fluorescence at your assay's excitation and emission wavelengths. A significant signal indicates autofluorescence.
-
Acquire this compound's emission spectrum: If your plate reader has a scanning function, excite the "this compound only" well at your assay's excitation wavelength and scan the emission spectrum. This will show you the peak emission wavelength of this compound and help determine the extent of spectral overlap with your probe.
-
Acquire this compound's excitation spectrum: Excite the "this compound only" well across a range of wavelengths while monitoring at your assay's emission wavelength. This will reveal the excitation profile of this compound.
-
Problem 2: Lower than expected fluorescence signal in the presence of this compound.
-
Potential Cause: this compound may be quenching the fluorescence of your probe.
-
Troubleshooting Steps:
-
Run a "Fluorophore + this compound" control: Prepare wells containing your fluorescent probe at the concentration used in your assay and add this compound. Compare the signal to a well with only the fluorescent probe. A significant decrease in fluorescence suggests quenching.
-
Perform a concentration-response experiment: Titrate this compound into a solution of your fluorescent probe and measure the fluorescence at each concentration. A dose-dependent decrease in fluorescence is a strong indicator of quenching.
-
Problem 3: Inconsistent or unexpected dose-response curves.
-
Potential Cause: A combination of this compound's biological activity and its interference properties may be skewing the results.
-
Troubleshooting Steps:
-
Implement correction factors: If you have determined that this compound is autofluorescent, you can subtract the signal from the "this compound only" control from your experimental wells. For quenching, correction is more complex but can sometimes be achieved using mathematical models if the quenching mechanism is well-defined.
-
Switch to a red-shifted fluorophore: Interference from many compounds is more pronounced in the blue-green spectral region.[5][7] Switching to a fluorescent probe with excitation and emission wavelengths in the red or far-red spectrum (e.g., Cy5, Alexa Fluor 647) can often reduce or eliminate interference.
-
Consider a different assay format: If interference remains a significant issue, explore alternative, non-fluorescence-based detection methods, such as luminescence or absorbance assays, if available for your target.
-
Data Presentation: Physicochemical Properties and Spectral Data
To aid in your experimental design and troubleshooting, the following tables summarize key information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H31N3O5 | [1][2] |
| Molecular Weight | 441.53 g/mol | [1][2] |
| CAS Number | 187402-73-9 | [1] |
Table 2: Common Fluorophores and their Spectral Properties
This table can help you choose fluorophores with spectral properties that are less likely to overlap with potential this compound interference.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| Coumarin Derivatives (e.g., AMC) | ~340-380 | ~440-460 |
| Fluorescein (FITC) | ~495 | ~520 |
| Rhodamine B | ~555 | ~580 |
| Cy3 | ~550 | ~570 |
| Cy5 | ~650 | ~670 |
| Alexa Fluor 350 | ~346 | ~442 |
| Alexa Fluor 488 | ~495 | ~519 |
| Alexa Fluor 555 | ~555 | ~565 |
| Alexa Fluor 647 | ~650 | ~668 |
Experimental Protocols
Here are detailed protocols for key experiments to assess and mitigate this compound interference.
Protocol 1: Assessing this compound Autofluorescence
-
Materials:
-
96-well black, clear-bottom microplate
-
Assay buffer
-
This compound stock solution
-
Fluorescence microplate reader with spectral scanning capabilities
-
-
Procedure:
-
Prepare a dilution series of this compound in assay buffer at concentrations spanning the range you will use in your experiment (e.g., 0.1x to 10x your final assay concentration).
-
Add 100 µL of each this compound dilution to separate wells of the microplate.
-
Include a "buffer only" blank control.
-
Endpoint Measurement: Read the plate at the excitation and emission wavelengths of your primary assay fluorophore.
-
Emission Scan: Excite the wells containing the highest concentration of this compound and the buffer blank at the excitation wavelength of your primary assay fluorophore. Scan the emission from a wavelength slightly above the excitation wavelength to ~700 nm.
-
Excitation Scan: Set the emission wavelength to that of your primary assay fluorophore. Excite the wells containing the highest concentration of this compound and the buffer blank across a range of wavelengths (e.g., 300 nm to 600 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of the buffer blank from all readings.
-
Plot the fluorescence intensity from the endpoint measurement against this compound concentration.
-
Analyze the emission and excitation scans to identify any peaks, which would indicate this compound's intrinsic fluorescence spectrum.
-
Protocol 2: Assessing this compound-Induced Quenching
-
Materials:
-
96-well black, clear-bottom microplate
-
Assay buffer
-
This compound stock solution
-
Your fluorescent probe stock solution
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a solution of your fluorescent probe in assay buffer at the final concentration used in your assay.
-
Prepare a dilution series of this compound in assay buffer.
-
In the microplate, add a constant volume of the fluorescent probe solution to a series of wells.
-
Add increasing volumes of the this compound dilution series to these wells.
-
Include control wells with the fluorescent probe and buffer only (no this compound).
-
Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence of a "buffer only" blank from all readings.
-
Calculate the percent quenching for each this compound concentration relative to the "probe only" control.
-
Plot the percent quenching against the this compound concentration.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways involving Aminopeptidase N (CD13) and Leucyl Aminopeptidase, the primary targets of this compound. Understanding these pathways can provide context for the biological effects of this compound in your experiments.
Caption: Signaling pathway of Aminopeptidase N (CD13) and its inhibition by this compound.
Caption: Role of Leucyl Aminopeptidase in peptide hydrolysis and its inhibition by this compound.
Experimental Workflow
This workflow provides a logical sequence of steps to identify and address potential interference from this compound.
Caption: A logical workflow for troubleshooting this compound interference in fluorescence assays.
References
- 1. Compound this compound - Chemdiv [chemdiv.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, a new inhibitor of aminopeptidase N, produced by Streptomyces sp. MJ716-m3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Expression and Purification of Phebestin's Target Aminopeptidases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the expression and purification of Phebestin's target aminopeptidases: Aminopeptidase N (APN/CD13), Leucyl-cystinyl aminopeptidase (LNPEP/P-LAP), and Aminopeptidase B (RNPEP).
Troubleshooting Guides
This section provides solutions to common problems encountered during the expression and purification of the target aminopeptidases.
Expression Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or no protein expression | Suboptimal codon usage: The codon usage of the target gene may not be optimized for the expression host (e.g., E. coli).[1] | Synthesize a codon-optimized gene sequence tailored to the specific expression host. |
| Toxicity of the protein to the host cells: Overexpression of the aminopeptidase might be detrimental to the host. | - Use a lower concentration of the inducer (e.g., IPTG).- Lower the induction temperature (e.g., 18-25°C) and extend the induction time.[1][2]- Switch to a different expression host that may be more tolerant. | |
| Inefficient transcription or translation: Promoter strength, ribosome binding site, or mRNA secondary structure might be suboptimal. | - Use a vector with a stronger promoter.- Optimize the ribosome binding site sequence.- Analyze and modify the 5' untranslated region of the mRNA to minimize secondary structures. | |
| Insoluble protein (Inclusion Bodies) | High expression rate: Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation.[1] | - Lower the induction temperature and inducer concentration to slow down protein expression.[1][2]- Co-express with molecular chaperones to assist in proper folding. |
| Misfolding of the protein: The protein may not be folding correctly in the heterologous host environment. | - Fuse a solubility-enhancing tag (e.g., MBP, GST) to the N- or C-terminus of the protein.[3]- Express the protein in a eukaryotic system (e.g., insect or mammalian cells) that provides more complex folding and post-translational modification machinery. | |
| Formation of inclusion bodies: This is a common issue for recombinant proteins expressed in E. coli.[1] | - Purify the protein from inclusion bodies under denaturing conditions (e.g., using urea or guanidine-HCl) followed by a refolding protocol. |
Purification Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low protein yield after purification | Protein degradation: The target aminopeptidase may be susceptible to degradation by host cell proteases. | - Add a protease inhibitor cocktail to the lysis buffer.- Perform all purification steps at low temperatures (4°C). |
| Inefficient lysis: Incomplete cell disruption results in a lower amount of protein released. | - Optimize the lysis method (e.g., sonication, high-pressure homogenization).- Ensure the lysis buffer composition is appropriate for the cell type. | |
| Protein loss during chromatography: The protein of interest may not be binding efficiently to the column or is being eluted prematurely. | - Optimize buffer conditions (pH, salt concentration) for each chromatography step.[4]- For affinity chromatography (e.g., His-tag), ensure the tag is accessible and not sterically hindered.[5]- If the protein is eluting in the wash steps, reduce the stringency of the wash buffer.[6] | |
| Protein aggregation after purification | Inappropriate buffer conditions: The buffer composition may not be optimal for maintaining protein solubility.[7] | - Screen different buffer pH and salt concentrations to find the optimal conditions for protein stability.[7][8]- Add stabilizing agents to the buffer, such as glycerol, arginine, or non-detergent sulfobetaines.[7] |
| High protein concentration: Concentrated protein solutions are more prone to aggregation. | - Perform concentration steps in the presence of stabilizing agents.- Store the purified protein at a lower concentration or as frozen aliquots.[7] | |
| For Membrane-Bound Aminopeptidases (APN/CD13, LNPEP): | ||
| Inefficient solubilization | Suboptimal detergent: The chosen detergent may not be effective at extracting the protein from the membrane. | - Screen a panel of detergents to identify the one that provides the best solubilization efficiency while maintaining protein activity. |
| Incorrect detergent concentration: The detergent concentration may be too low for efficient solubilization or too high, leading to protein denaturation. | - Optimize the detergent-to-protein ratio. The concentration should be above the critical micelle concentration (CMC). | |
| Loss of activity after purification | Removal of essential lipids: The purification process may strip away lipids that are necessary for the enzyme's activity. | - Add lipids or cholesterol analogs to the purification buffers to maintain a lipidic environment around the protein. |
| Protein instability in detergent micelles: The protein may not be stable in the detergent solution over time. | - Perform purification steps quickly and at low temperatures.- Exchange the detergent to one that is known to be milder and better for long-term stability after the initial solubilization. |
Frequently Asked Questions (FAQs)
Q1: Which expression system is best for producing this compound's target aminopeptidases?
A1: The choice of expression system depends on several factors, including the specific aminopeptidase, the required yield, and the need for post-translational modifications.
-
E. coli is a cost-effective and rapid system suitable for producing soluble, non-glycosylated aminopeptidases like some forms of Aminopeptidase B. However, for membrane-bound and glycosylated proteins like APN/CD13 and LNPEP, expression in E. coli often leads to insoluble inclusion bodies.[1]
-
Yeast (e.g., Pichia pastoris) can be a good option for secreted and glycosylated proteins, often achieving high expression levels.[9][10][11][12]
-
Insect cells (Baculovirus Expression Vector System - BEVS) are well-suited for producing complex, glycosylated, and membrane-bound proteins like APN/CD13 and LNPEP, often resulting in properly folded and active enzymes.
-
Mammalian cells (e.g., HEK293, CHO) are the preferred system when human-like post-translational modifications, such as complex glycosylation, are critical for the protein's function and stability. This is particularly relevant for APN/CD13.
Q2: How can I improve the solubility of my recombinant aminopeptidase expressed in E. coli?
A2: Improving solubility in E. coli is a common challenge. Here are several strategies:
-
Lower expression temperature: Reducing the temperature to 18-25°C after induction slows down protein synthesis, allowing more time for proper folding.[2]
-
Use a solubility-enhancing fusion tag: Fusing proteins like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) to your target can significantly improve its solubility.[3]
-
Co-express molecular chaperones: Chaperones can assist in the correct folding of your protein, preventing aggregation.
-
Optimize the lysis buffer: Including additives like glycerol, non-ionic detergents, or L-arginine in the lysis buffer can help maintain protein solubility.
Q3: What is the importance of glycosylation for APN/CD13 and LNPEP activity?
A3: Glycosylation can play a crucial role in the proper folding, stability, and activity of APN/CD13 and LNPEP.[13][14][15][16] For APN/CD13, which is a heavily glycosylated protein, these modifications can protect it from proteolysis and are important for its correct conformation and enzymatic function.[13][15] When expressing these proteins in systems that do not provide mammalian-like glycosylation (e.g., E. coli), the resulting protein may be less stable or have reduced activity.
Q4: How do I choose the right detergent for solubilizing membrane-bound aminopeptidases?
A4: The choice of detergent is critical and often requires empirical screening. Key considerations include:
-
Detergent properties: Consider the detergent's charge (non-ionic, zwitterionic, or ionic) and its critical micelle concentration (CMC). Non-ionic detergents like DDM or Triton X-100 are often a good starting point as they are generally milder.
-
Screening: Test a variety of detergents at different concentrations to find the optimal conditions for solubilizing your target protein while preserving its activity.
-
Downstream applications: The chosen detergent should be compatible with subsequent purification steps and your final application. Some detergents may need to be removed or exchanged for others that are more suitable for long-term stability or structural studies.
Data Presentation: Representative Purification Tables
The following tables provide examples of purification schemes for aminopeptidases. The actual yields and purification folds will vary depending on the specific construct, expression system, and purification protocol.
Table 1: Purification of Recombinant Human Aminopeptidase N (APN/CD13) from Mammalian Cells
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (U/mg) | Purification Fold | Yield (%) |
| Cell Lysate | 250 | 5000 | 20 | 1 | 100 |
| Affinity Chromatography (e.g., Ni-NTA) | 15 | 4250 | 283 | 14.2 | 85 |
| Ion Exchange Chromatography | 5 | 3500 | 700 | 35 | 70 |
| Size Exclusion Chromatography | 2 | 2800 | 1400 | 70 | 56 |
Table 2: Purification of Recombinant Human Leucyl-cystinyl aminopeptidase (LNPEP) from Insect Cells
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (U/mg) | Purification Fold | Yield (%) |
| Cell Lysate | 300 | 6000 | 20 | 1 | 100 |
| Affinity Chromatography (e.g., Strep-Tactin) | 20 | 5100 | 255 | 12.8 | 85 |
| Hydrophobic Interaction Chromatography | 8 | 4200 | 525 | 26.3 | 70 |
| Size Exclusion Chromatography | 3.5 | 3570 | 1020 | 51 | 59.5 |
Table 3: Purification of Recombinant Human Aminopeptidase B (RNPEP) from E. coli
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (U/mg) | Purification Fold | Yield (%) |
| Cell Lysate | 500 | 2500 | 5 | 1 | 100 |
| Ammonium Sulfate Precipitation (40-70%) | 150 | 2125 | 14.2 | 2.8 | 85 |
| Ion Exchange Chromatography | 30 | 1750 | 58.3 | 11.7 | 70 |
| Size Exclusion Chromatography | 10 | 1400 | 140 | 28 | 56 |
Experimental Protocols
Protocol 1: General Aminopeptidase Activity Assay
This protocol is a general method for measuring aminopeptidase activity using a chromogenic or fluorogenic substrate.
Materials:
-
Purified aminopeptidase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate (e.g., L-Alanine-p-nitroanilide for APN, L-Leucine-7-amido-4-methylcoumarin for LNPEP, L-Arginine-p-nitroanilide for RNPEP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).
-
Dilute the purified enzyme to the desired concentration in pre-warmed Assay Buffer.
-
In a 96-well plate, add a specific volume of the diluted enzyme solution to each well.
-
Initiate the reaction by adding the substrate to each well. The final substrate concentration should be optimized for the specific enzyme.
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in absorbance (for p-nitroanilide substrates) or fluorescence (for AMC substrates) over time.
-
Calculate the initial reaction velocity from the linear portion of the progress curve. One unit of enzyme activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
Mandatory Visualizations
Signaling Pathways
Caption: APN/CD13 signaling pathways in cell migration and angiogenesis.
Caption: Role of LNPEP in insulin-stimulated GLUT4 translocation.
Caption: Role of Aminopeptidase B (RNPEP) in the Renin-Angiotensin System.
Experimental Workflow
Caption: General workflow for recombinant aminopeptidase expression and purification.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. genscript.com [genscript.com]
- 4. sartorius.hr [sartorius.hr]
- 5. Purification and characterization of aminopeptidase N from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Purification and Characterization of Aminopeptidase B from Escherichia coli K-12 | Semantic Scholar [semanticscholar.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. utsouthwestern.edu [utsouthwestern.edu]
- 9. pichia.com [pichia.com]
- 10. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anuram.org [anuram.org]
- 12. Expression of recombinant proteins in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glycosylation increases active site rigidity leading to improved enzyme stability and turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides [mdpi.com]
- 15. Effects of Glycosylation on the Enzymatic Activity and Mechanisms of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The impact of N-glycosylation on the properties of the antimicrobial peptide LL-III - PMC [pmc.ncbi.nlm.nih.gov]
developing strategies to prevent parasite resistance to Phebestin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on developing strategies to prevent parasite resistance to Phebestin. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and visual workflows to support your research in combating this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel antiparasitic agent that primarily acts by inhibiting the parasite-specific enzyme, Thiolase Reductase (TPR). This enzyme is critical for the parasite's anaerobic respiration and detoxification of reactive oxygen species. Inhibition of TPR leads to a catastrophic buildup of oxidative stress and metabolic failure within the parasite.
Q2: What are the known or suspected mechanisms of parasite resistance to this compound?
A2: While this compound is a new compound, based on its mechanism of action and data from preclinical trials, the following are the primary anticipated mechanisms of resistance:
-
Target Site Modification: Point mutations in the gene encoding Thiolase Reductase (TPR) can alter the enzyme's structure, reducing this compound's binding affinity.[1][2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, a family of efflux pumps, can actively remove this compound from the parasite's cytoplasm, preventing it from reaching its target.[3][4]
-
Metabolic Bypass: Parasites may develop or upregulate alternative metabolic pathways to compensate for the inhibition of anaerobic respiration, thus circumventing the effects of this compound.[4]
-
Drug Detoxification: Increased expression of detoxification enzymes, such as glutathione S-transferases, may lead to the metabolic inactivation of this compound.[4]
Q3: What are the first steps I should take if I observe this compound resistance in my parasite cultures?
A3: If you suspect this compound resistance, the first step is to confirm the phenotype. This involves performing a dose-response assay to determine the half-maximal effective concentration (EC50) of this compound on the suspected resistant line compared to a sensitive (wild-type) control. A significant increase in the EC50 value is a strong indicator of resistance. Following confirmation, you should proceed with molecular and biochemical analyses to identify the underlying resistance mechanism.
Q4: What are the recommended strategies to prevent or delay the onset of this compound resistance in a research setting?
A4: To mitigate the development of resistance, a multi-faceted approach is recommended:
-
Combination Therapy: Use this compound in combination with another antiparasitic agent that has a different mechanism of action.[4][5] This reduces the probability of a parasite simultaneously developing resistance to both drugs.
-
Drug Rotation: Alternate the use of this compound with other effective antiparasitic drugs over time.[5]
-
Refugia-Based Strategies: In in vivo studies, leaving a small portion of the host population untreated can help maintain a pool of susceptible parasites, which can dilute the resistant parasite population.[6][7]
-
Optimal Dosing: Always use the recommended therapeutic dose of this compound. Sub-lethal doses can promote the selection of resistant parasites.[7]
Troubleshooting Guides
This section addresses common issues encountered during this compound resistance studies.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent EC50 values for this compound across experiments. | 1. Variability in parasite density. 2. Inconsistent drug preparation or storage. 3. Fluctuation in incubation conditions (temperature, CO2). 4. Contamination of parasite cultures. | 1. Standardize the number of parasites used in each assay. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. Store stock solutions at the recommended temperature and protect from light. 3. Ensure consistent and calibrated incubator settings. 4. Regularly check cultures for microbial contamination. |
| Unable to generate a this compound-resistant parasite line in vitro. | 1. Insufficient drug pressure. 2. Low spontaneous mutation rate in the target gene. 3. Fitness cost of resistance is too high for the parasite to survive. | 1. Gradually increase the concentration of this compound in a stepwise manner over a prolonged period. 2. Consider using a chemical mutagen (e.g., ethyl methanesulfonate) to increase the mutation rate, followed by selection with this compound. 3. After initial selection, culture the parasites in the absence of the drug for short periods to allow them to recover and adapt. |
| Whole-genome sequencing of a resistant line does not reveal mutations in the Thiolase Reductase (TPR) gene. | 1. Resistance is mediated by a mechanism other than target site modification. 2. The mutation is in a regulatory region affecting TPR expression, which may be missed by standard exon-focused analysis. | 1. Perform RNA sequencing (RNA-Seq) to compare the transcriptomes of the resistant and sensitive lines. Look for upregulation of efflux pumps or metabolic bypass pathway genes. 2. Analyze the promoter and other non-coding regions of the TPR gene for mutations. |
| RNA-Seq data shows upregulation of multiple ABC transporters, but it is unclear which one is responsible for this compound efflux. | 1. Functional redundancy among efflux pumps. 2. Some upregulated transporters may not be involved in this compound efflux. | 1. Use RNA interference (RNAi) or CRISPR-Cas9 to systematically knock down the expression of each upregulated ABC transporter and assess the impact on this compound susceptibility. 2. Express individual transporters in a heterologous system (e.g., yeast or Xenopus oocytes) and perform drug transport assays. |
Experimental Protocols
Protocol 1: Determination of this compound EC50 Using a SYBR Green I-Based Fluorescence Assay
This protocol is designed for the in vitro determination of the half-maximal effective concentration (EC50) of this compound against parasites that can be cultured in red blood cells (e.g., Plasmodium falciparum).
Materials:
-
Parasite culture (synchronized at the ring stage)
-
Complete parasite culture medium
-
Human red blood cells (RBCs)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black microtiter plates with a clear bottom
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Methodology:
-
Prepare a 2% hematocrit, 1% parasitemia parasite culture in complete medium.
-
Prepare a serial dilution of this compound in complete medium in a separate 96-well plate.
-
Add 100 µL of the parasite culture to each well of the black microtiter plate.
-
Transfer 100 µL of the serially diluted this compound to the corresponding wells of the plate containing the parasite culture. Include a drug-free control (medium only) and a background control (uninfected RBCs).
-
Incubate the plate for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2).
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader.
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the drug-free control (100% growth) and plot the percentage of growth inhibition against the log of the drug concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).
Protocol 2: Gene Expression Analysis of ABC Transporters Using Quantitative Real-Time PCR (qRT-PCR)
This protocol details the steps to quantify the expression levels of specific ABC transporter genes in this compound-resistant and sensitive parasite lines.
Materials:
-
This compound-resistant and sensitive parasite lines
-
RNA extraction kit (e.g., TRIzol)
-
DNase I
-
cDNA synthesis kit
-
qRT-PCR master mix (SYBR Green-based)
-
Gene-specific primers for target ABC transporters and a housekeeping gene (e.g., actin)
-
Real-time PCR instrument
Methodology:
-
Harvest parasites from culture and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the purified RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reactions in triplicate for each gene (target and housekeeping) and each sample (resistant and sensitive). Each reaction should contain the qRT-PCR master mix, forward and reverse primers, and cDNA template.
-
Run the qRT-PCR program on a real-time PCR instrument. The program should include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Perform a melt curve analysis at the end of the run to verify the specificity of the PCR products.
-
Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the housekeeping gene and the sensitive parasite line.
Visualizations
Signaling Pathways and Workflows
References
- 1. Drug resistance in parasites: A review of mechanisms, drivers, and mitigation strategies [mid.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 6. Antiparasitic Resistance | FDA [fda.gov]
- 7. Anthelmintics Resistance; How to Overcome it? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Phebestin: A Comparative Guide to its Metallo-aminopeptidase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Phebestin's inhibitory activity against various metallo-aminopeptidases. While comprehensive quantitative data on this compound's cross-reactivity with a wide range of mammalian metallo-aminopeptidases remains limited in publicly available literature, this document summarizes the existing experimental data and provides context with related, well-characterized inhibitors.
Executive Summary
Quantitative Inhibitory Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound. For comparative purposes, data for Bestatin is included where available.
| Inhibitor | Target Enzyme/Organism | Assay Type | IC₅₀ / Kᵢ | Reference |
| This compound | Plasmodium falciparum (3D7 strain) | in vitro growth inhibition | 157.90 ± 6.26 nM | [7] |
| This compound | Plasmodium falciparum (K1 strain) | in vitro growth inhibition | 268.17 ± 67.59 nM | [7] |
| Bestatin | Plasmodium falciparum (3D7 strain) | in vitro growth inhibition | 3,220 ± 168.00 nM | [7] |
| Bestatin | Plasmodium falciparum (K1 strain) | in vitro growth inhibition | 4,795.67 ± 424.82 nM | [7] |
| This compound | Aminopeptidase N (APN/CD13) | Enzymatic Inhibition | Data not available | |
| This compound | Leukotriene A4 hydrolase (LTA4H) | Enzymatic Inhibition | Data not available | |
| This compound | Aminopeptidase A (APA) | Enzymatic Inhibition | Data not available |
Experimental Protocols
While a specific, detailed protocol for the inhibition of metallo-aminopeptidases by this compound has not been published, a general enzymatic assay for aminopeptidase activity using a chromogenic substrate is well-established. This protocol can be adapted to determine the inhibitory potential of this compound.
Principle:
The enzymatic activity of aminopeptidases can be measured by monitoring the hydrolysis of a synthetic substrate, such as L-Leucine-p-nitroanilide. The enzyme cleaves the substrate, releasing p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The rate of p-nitroaniline formation is directly proportional to the enzyme activity. The inhibitory effect of a compound like this compound is determined by measuring the reduction in the rate of this reaction in its presence.
Materials:
-
Metallo-aminopeptidase (e.g., purified porcine kidney Aminopeptidase N)
-
L-Leucine-p-nitroanilide (substrate)
-
This compound (inhibitor)
-
Tricine buffer (or other suitable buffer, pH 7.4-8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the aminopeptidase in a suitable buffer.
-
Prepare a stock solution of L-Leucine-p-nitroanilide in a suitable solvent (e.g., methanol or DMSO) and then dilute it to the working concentration in the assay buffer.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in the assay buffer to test a range of concentrations.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well plate, add the following in order:
-
Assay buffer
-
This compound solution at various concentrations (or vehicle control - buffer with the same percentage of DMSO)
-
Enzyme solution
-
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution (L-Leucine-p-nitroanilide) to each well.
-
Immediately start monitoring the increase in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance per unit time) for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
Experimental Workflow for Aminopeptidase Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound against a metallo-aminopeptidase.
Signaling Pathway of Aminopeptidase N Inhibition
Caption: Mechanism of Aminopeptidase N inhibition by this compound.
References
- 1. This compound, a new inhibitor of aminopeptidase N, produced by Streptomyces sp. MJ716-m3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. targetmol.cn [targetmol.cn]
- 6. Aminopeptidase‐N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Phebestin and Other M1 Aminopeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Phebestin with other prominent M1 aminopeptidase inhibitors, namely Bestatin and Tosedostat. The information presented is intended to assist researchers in making informed decisions regarding the selection and application of these inhibitors in their respective fields of study, from anti-parasitic to anti-cancer drug development.
Data Presentation: Quantitative Inhibitory Activity
The following table summarizes the inhibitory potency (IC50 and Kᵢ values) of this compound, Bestatin, and Tosedostat against various M1 aminopeptidases and in cell-based assays. This data, compiled from multiple studies, highlights the comparative efficacy of these inhibitors.
| Inhibitor | Target/Assay | IC50 (nM) | Kᵢ (nM) | Reference(s) |
| This compound | P. falciparum 3D7 (in vitro) | 157.90 ± 6.26 | - | [1] |
| P. falciparum K1 (in vitro) | 268.17 ± 67.59 | - | [1] | |
| Bestatin | P. falciparum 3D7 (in vitro) | 3,220 ± 168.00 | - | [1] |
| P. falciparum K1 (in vitro) | 4,795.67 ± 424.82 | - | [1] | |
| Leucine Aminopeptidase | 20 | 1 | [2][3] | |
| Aminopeptidase B | 60 | 1000 | [2][3] | |
| Puromycin-Sensitive Aminopeptidase | 400 | - | [4] | |
| Tosedostat | Leucine Aminopeptidase | 100 | - | [5] |
| Puromycin-Sensitive Aminopeptidase | 150 | - | [5] | |
| Aminopeptidase N | 220 | - | [5] | |
| LTA4 Hydrolase (active metabolite CHR-79888) | - | 8 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol is adapted from standard procedures for determining the in vitro efficacy of compounds against Plasmodium falciparum.
1. Parasite Culture:
-
P. falciparum strains (e.g., 3D7 or K1) are maintained in continuous culture in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.
-
Cultures are incubated at 37°C in a humidified atmosphere of 5% CO₂, 5% O₂, and 90% N₂.
-
Parasite synchronization to the ring stage is achieved by treatment with 5% D-sorbitol.
2. Drug Preparation:
-
Inhibitors (this compound, Bestatin, etc.) are dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Serial two-fold dilutions are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
3. Assay Procedure:
-
Synchronized ring-stage parasites are diluted to a parasitemia of 0.5% in a 2% hematocrit suspension.
-
96-well black microtiter plates are pre-dosed with the serially diluted inhibitors.
-
200 µL of the parasite suspension is added to each well.
-
Plates are incubated for 72 hours under the standard culture conditions.
4. Lysis and Staining:
-
After incubation, the plates are frozen at -80°C to lyse the red blood cells.
-
A lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I is prepared.
-
100 µL of the lysis buffer is added to each well.
-
The plates are incubated in the dark at room temperature for 1 hour.
5. Data Acquisition and Analysis:
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
The fluorescence intensity is proportional to the amount of parasitic DNA.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[6][7][8]
In Vivo Efficacy in a Murine Malaria Model
This protocol describes a 4-day suppressive test to evaluate the in vivo efficacy of M1 aminopeptidase inhibitors against rodent malaria parasites.[1][9]
1. Animals and Parasites:
-
Female BALB/c mice (6-8 weeks old) are used.
-
Mice are infected intraperitoneally with 1 x 10⁷ parasitized erythrocytes of Plasmodium yoelii 17XNL or Plasmodium berghei ANKA.[1]
2. Drug Administration:
-
Inhibitors are formulated for intraperitoneal (i.p.) or oral (p.o.) administration. For i.p. injection, compounds can be dissolved in a vehicle such as a mixture of DMSO and Tween 80 in saline.
-
Treatment is initiated 2-4 hours post-infection (Day 0) and continued daily for 4 consecutive days.
-
A typical dose for this compound and Bestatin is 20 mg/kg/day.[1]
3. Monitoring Parasitemia:
-
On Day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.
-
Smears are stained with Giemsa stain.
-
Parasitemia is determined by light microscopy by counting the number of infected red blood cells per 1,000 erythrocytes.
4. Data Analysis:
-
The average parasitemia of the treated groups is compared to that of the vehicle-treated control group.
-
The percentage of parasite growth inhibition is calculated.
-
For lethal parasite strains like P. berghei ANKA, survival is monitored daily.
Signaling Pathways and Mechanisms of Action
M1 aminopeptidase inhibitors exert their effects through distinct mechanisms depending on the biological context. The following diagrams illustrate these pathways.
Caption: Antimalarial action of M1 aminopeptidase inhibitors.
Caption: Downstream effects of M1 aminopeptidase inhibition in cancer cells.
Conclusion
The choice of an M1 aminopeptidase inhibitor is highly dependent on the research application. This compound demonstrates superior in vitro antiplasmodial activity compared to Bestatin, making it a promising candidate for further development as an antimalarial agent.[1] Tosedostat, on the other hand, has been advanced to clinical trials for cancer therapy, highlighting its potential in oncology.[4][10] Bestatin, being a more broadly studied inhibitor, serves as a valuable tool for fundamental research into the roles of M1 aminopeptidases. The provided data and protocols aim to facilitate the rational selection and use of these potent enzymatic inhibitors in a research setting.
References
- 1. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bestatin, aminopeptidase inhibitor (CAS 58970-76-6) | Abcam [abcam.com]
- 3. Bestatin hydrochloride, aminopeptidase inhibitor (CAS 65391-42-6) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. iddo.org [iddo.org]
- 8. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A first-in-man phase i and pharmacokinetic study on CHR-2797 (Tosedostat), an inhibitor of M1 aminopeptidases, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Aminopeptidase N as a Drug Target: A Comparative Guide to Phebestin and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phebestin and other prominent inhibitors in the validation of Aminopeptidase N (APN), also known as CD13, as a therapeutic target. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of relevant biological pathways and experimental workflows.
Aminopeptidase N: A Promising Target in Oncology
Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease that plays a crucial role in various physiological processes.[1][2] Its involvement in tumor progression, particularly in angiogenesis, invasion, and metastasis, has positioned it as a significant target for anti-cancer drug development.[3][4] APN is overexpressed in numerous cancer types, and its inhibition has been shown to impede tumor growth, making it a compelling candidate for therapeutic intervention.[5][6][7]
This compound: A Potent and Specific APN Inhibitor
This compound, an oligopeptide isolated from Streptomyces sp., has emerged as a potent and specific inhibitor of Aminopeptidase N.[8][9] Its ability to selectively target APN provides a valuable tool for researchers to validate the therapeutic potential of APN inhibition. This guide compares the performance of this compound with other well-characterized APN inhibitors, offering a comprehensive overview for target validation studies.
Comparative Efficacy of APN Inhibitors
The following tables summarize the in vitro potency and anti-proliferative activity of this compound and other notable APN inhibitors.
Table 1: In Vitro Inhibitory Potency against Aminopeptidase N
| Inhibitor | IC50 (nM) vs. APN/CD13 | Other Aminopeptidases Inhibited (IC50) | Source(s) |
| This compound | Not explicitly found in searches | Alanyl-aminopeptidase | [8][10] |
| Bestatin (Ubenimex) | 5 - 16,900 | Leucine aminopeptidase (20 nM), Aminopeptidase B (60 nM) | [1][2][7][8] |
| Tosedostat (CHR-2797) | 220 | Leucine aminopeptidase (100 nM), Puromycin-sensitive aminopeptidase (150 nM) | [10][11] |
| Actinonin | ~3,000 | Aminopeptidase M, Leucine aminopeptidase | [12][13] |
| Amastatin | 20 - 200 (Ki) | Aminopeptidase A (Ki = 1 µM), Leucyl-cystinyl aminopeptidase (Ki = 20-220 nM) | [14][15][16][17][18] |
Note: IC50 values can vary depending on the experimental conditions, such as the enzyme source and substrate used.
Table 2: In Vitro Anti-Proliferative Activity of APN Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Source(s) |
| This compound | Data not available in the provided search results | - | |
| Bestatin (Ubenimex) | D. discoideum | Not cytotoxic up to 600 µM (inhibits cell cycle progression) | [19] |
| Tosedostat (CHR-2797) | U-937, HL-60, KG-1, GDM-1 | 0.01, 0.03, 0.015, 0.015 | [10] |
| Actinonin | NB4, HL6O | ~2-5 µg/ml | [13] |
Key Experimental Protocols for Target Validation
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for essential assays used in the evaluation of APN inhibitors.
Aminopeptidase N Enzyme Inhibition Assay
This assay determines the in vitro potency of a compound in inhibiting APN enzymatic activity.
Materials:
-
Aminopeptidase N (from porcine kidney microsomes or recombinant human)
-
L-Leucine-p-nitroanilide (substrate)
-
TRIS-HCl buffer (e.g., 0.02 M, pH 7.5)
-
Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the substrate L-Leucine-p-nitroanilide.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the APN enzyme solution, and the test compound dilutions. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.[20][21][22][23]
-
The rate of p-nitroaniline formation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using appropriate software.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess the anti-proliferative or cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., those overexpressing APN)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[5]
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 72 hours).[5]
-
After the incubation period, remove the medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL).[24]
-
Incubate the plate at 37°C for 1.5 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5][24]
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[5]
-
Shake the plate for 15 minutes to ensure complete solubilization.[5]
-
Measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[5]
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells for implantation
-
Test compound (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of the mice.[6][25]
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[6]
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).[25]
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).[25]
-
Calculate the tumor volume using the formula: Volume = (width)² x length/2.[6]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Compare the tumor growth in the treated group to the control group to determine the anti-tumor efficacy of the compound.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate key concepts in APN-related cancer biology and the experimental workflows for its validation as a drug target.
Caption: APN/CD13 Signaling in Cancer Progression.
Caption: Drug Discovery Workflow for APN Inhibitors.
Caption: Rationale for Targeting APN with this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Bestatin, aminopeptidase inhibitor (CAS 58970-76-6) | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. vu0364439.com [vu0364439.com]
- 8. Bestatin - Biochemicals - CAT N°: 21217 [bertin-bioreagent.com]
- 9. This compound, a new inhibitor of aminopeptidase N, produced by Streptomyces sp. MJ716-m3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. Amastatin (hydrochloride) - Labchem Catalog [labchem.com.my]
- 15. medkoo.com [medkoo.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amastatin - Wikipedia [en.wikipedia.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Establishment of a screening protocol for identification of aminopeptidase N inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abcam.cn [abcam.cn]
- 22. New Method for Detecting the Suppressing Effect of Enzyme Activity by Aminopeptidase N Inhibitor [jstage.jst.go.jp]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Mouse xenograft tumor model [bio-protocol.org]
comparing the in vivo efficacy of Phebestin derivatives and parent compound
A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo efficacy of Phebestin, an aminopeptidase inhibitor, in comparison to its parent structural class compound, Bestatin.
This guide provides a detailed comparison of the in vivo performance of this compound and Bestatin, supported by available experimental data. It also outlines the experimental protocols used in these studies and visualizes the proposed mechanism of action and experimental workflow.
Comparative In Vivo Efficacy Data
Currently, direct comparative in vivo efficacy studies of this compound derivatives are not available in published literature. However, a study comparing this compound to the well-known aminopeptidase inhibitor, Bestatin, in rodent malaria models provides valuable insights into its relative potency and efficacy.
| Compound | Animal Model | Dose | Administration | Key Findings |
| This compound | P. yoelii 17XNL-infected mice | 20 mg/kg/day | Intraperitoneal (i.p.) | Significantly lower peak parasitemia (19.53%) compared to the untreated group (29.55%).[1] |
| This compound | P. berghei ANKA-infected mice | 20 mg/kg/day | Intraperitoneal (i.p.) | Reduced parasitemia levels and prolonged survival by 16.67% (up to 23 days post-infection).[1] |
| Bestatin | P. berghei ANKA-infected mice | 20 mg/kg/day | Intraperitoneal (i.p.) | Prolonged survival by 16.67% (up to 23 days post-infection), similar to this compound.[1] |
| This compound | P. yoelii 17XNL-infected mice | 10 mg/kg/day | Intraperitoneal (i.p.) | No significant inhibition of parasite growth was observed.[1] |
Experimental Protocols
The following methodology was employed in the comparative in vivo studies of this compound and Bestatin in rodent malaria models:
1. Animal Models:
-
Plasmodium yoelii 17XNL (non-lethal strain) infected mice were used to assess the effect on parasitemia.
-
Plasmodium berghei ANKA (lethal strain) infected mice were used to evaluate the impact on survival rates.
2. Compound Administration:
-
This compound and Bestatin were administered via intraperitoneal (i.p.) injection.
-
The compounds were administered once daily for seven consecutive days.
-
Dosages of 10 mg/kg/day and 20 mg/kg/day for this compound were tested, while Bestatin was administered at 20 mg/kg/day for comparison.[1]
3. Efficacy Assessment:
-
Parasitemia: Blood smears were taken from the mice to monitor the percentage of infected red blood cells.
-
Survival: The survival of the infected mice was monitored daily.
4. In Vitro and In Silico Analysis:
-
Prior to in vivo studies, the in vitro inhibitory activity of this compound against Plasmodium falciparum strains (chloroquine-sensitive 3D7 and chloroquine-resistant K1) was determined. This compound showed IC50 values of 157.90 ± 6.26 nM and 268.17 ± 67.59 nM, respectively.[1]
-
In silico docking studies suggested that this compound binds to P. falciparum M1 alanyl aminopeptidase (PfM1AAP) and M17 leucyl aminopeptidase (PfM17LAP).
It is important to note that oral administration of this compound was found to be likely ineffective.[1] Further studies on derivatives of this compound are warranted to improve its pharmacokinetic properties.[1]
Visualizing the Science
Experimental Workflow
Caption: Workflow for evaluating the in vivo efficacy of this compound.
Proposed Signaling Pathway Inhibition
Caption: Proposed mechanism of this compound via aminopeptidase inhibition.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
